2,4-Bis(benzyloxy)pyrimidine-5-boronic acid
Description
Properties
IUPAC Name |
[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVGEQHZGHNHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370764 | |
| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70523-24-9 | |
| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 5-bromo-2,4-bis(benzyloxy)pyrimidine, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound.
Core Synthetic Pathway
The synthesis of this compound can be logically approached in two primary stages, starting from the commercially available 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chloro groups with benzyloxy moieties. The subsequent step is a lithium-halogen exchange at the 5-position, followed by quenching with a borate ester to form the desired boronic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine
This procedure details the substitution of the chloro groups of 5-bromo-2,4-dichloropyrimidine with benzyloxy groups.
Methodology:
-
In a flame-dried round-bottom flask under an inert argon atmosphere, sodium hydride (2.2 eq.) is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
Benzyl alcohol (2.2 eq.) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzyl oxide.
-
A solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF is added dropwise to the sodium benzyl oxide solution at room temperature.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-bromo-2,4-bis(benzyloxy)pyrimidine.
Step 2: Synthesis of this compound
This section details the conversion of 5-bromo-2,4-bis(benzyloxy)pyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This method is an adaptation of established procedures for lithiation-borylation reactions.[1]
Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 eq.) is dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Triisopropyl borate (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The pH of the mixture is adjusted to be acidic (pH ~4-5) with 1 M HCl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Note that yields are representative and can vary depending on the reaction scale and specific conditions.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) |
| 1 | 5-bromo-2,4-dichloropyrimidine | 1.0 | 227.88 | (e.g., 5.0 g) | 5-bromo-2,4-bis(benzyloxy)pyrimidine | 75-85 |
| Sodium Hydride | 2.2 | 24.00 | ||||
| Benzyl Alcohol | 2.2 | 108.14 | ||||
| 2 | 5-bromo-2,4-bis(benzyloxy)pyrimidine | 1.0 | 385.25 | (e.g., 5.0 g) | This compound | 60-70 |
| n-Butyllithium | 1.1 | 64.06 | ||||
| Triisopropyl borate | 1.2 | 188.08 |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis, purification, and characterization of this compound.
References
An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those focused on kinase inhibitors and cancer therapeutics.
Core Chemical Properties
This compound is a synthetic organic compound that belongs to the class of pyrimidine boronic acids. Its structure incorporates a pyrimidine core, a versatile scaffold in medicinal chemistry, functionalized with two benzyloxy groups and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 336.2 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | --INVALID-LINK--[1] |
| CAS Number | 70523-24-9 | --INVALID-LINK--[1][2] |
| Appearance | White to off-white solid (presumed) | General knowledge for similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR) for this compound is not explicitly available in the searched literature. However, characteristic chemical shifts for similar structures can be inferred from related compounds. For instance, ¹H NMR spectra of benzyloxy compounds typically show signals for the aromatic protons of the phenyl group in the range of 7.3-7.5 ppm and a characteristic singlet for the benzylic CH₂ protons around 5.0-5.5 ppm. The pyrimidine proton signal would be expected in the aromatic region as well. In ¹³C NMR, the carbons of the pyrimidine ring and the phenyl rings would appear in the aromatic region (typically 110-160 ppm), while the benzylic carbon would be expected around 70 ppm.
Stability and Storage
Boronic acids, in general, are known to be sensitive to heat, light, and moisture. They can undergo dehydration to form boroxines (cyclic trimers). Therefore, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 5-bromo-2,4-dichloropyrimidine. This involves the initial benzylation of the chloro-substituents followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine
-
Reaction Setup: To a solution of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add benzyl alcohol (2.2 equivalents) dropwise.
-
Addition of Starting Material: After the evolution of hydrogen gas ceases, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.
Step 2: Synthesis of this compound
-
Lithium-Halogen Exchange: Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl- or 5-heteroarylpyrimidines.
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted pyrimidine derivative.
Biological Context and Applications
Role as a p97/VCP Inhibitor Building Block
Recent research has highlighted the importance of pyrimidine-containing molecules as inhibitors of Valosin-Containing Protein (VCP), also known as p97, a key enzyme in the ubiquitin-proteasome system (UPS).[3][4][5] The UPS is a critical cellular machinery responsible for protein quality control by degrading misfolded or damaged proteins.[6] Cancer cells, with their high rate of protein synthesis and accumulation of misfolded proteins, are particularly dependent on the proper functioning of the UPS.[3]
p97 is an AAA+ ATPase that plays a crucial role in the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and targeting them for degradation by the proteasome.[7][8] Inhibition of p97 leads to the accumulation of these toxic protein aggregates, inducing cellular stress and ultimately leading to apoptosis (programmed cell death).[9] This makes p97 an attractive therapeutic target for the treatment of various cancers.[3][10]
This compound serves as a key building block for the synthesis of novel pyrimidine-based p97 inhibitors. The pyrimidine core can be further functionalized through the boronic acid moiety to create a library of compounds for screening and optimization of inhibitory activity against p97.
p97/VCP-Mediated Protein Degradation Pathway
The following diagram illustrates the central role of p97/VCP in the ubiquitin-proteasome system.
Caption: Role of p97/VCP in the ubiquitin-proteasome pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of medicinal chemistry. Its utility as a synthetic building block, particularly for the development of p97/VCP inhibitors, underscores its importance for researchers engaged in the discovery of novel anti-cancer therapeutics. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and application, aiming to facilitate further research and innovation in this promising area.
References
- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging functions of the VCP/p97 AAA-ATPase in the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 6. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid (CAS: 70523-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-bis(benzyloxy)pyrimidine-5-boronic acid is a versatile organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The presence of the boronic acid functional group makes it a highly valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This enables the synthesis of complex molecular architectures, such as biaryl and heteroaryl structures, which are of significant interest in the development of novel therapeutics. The benzyloxy groups present in the molecule offer opportunities for selective deprotection and further functionalization, adding to its synthetic utility.
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis and purification protocol, its applications in Suzuki-Miyaura coupling, and its relevance in drug discovery, particularly in the context of kinase inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its appropriate handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 70523-24-9 | [1] |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1] |
| Molecular Weight | 336.15 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 88-91 °C | [2] |
| Solubility | While specific quantitative data is limited, it is expected to be soluble in polar organic solvents like DMSO, and have moderate solubility in ethers and ketones, with low solubility in nonpolar hydrocarbon solvents. | |
| Purity | Typically available in >95% purity. | [3] |
| Storage Conditions | Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from a readily available pyrimidine derivative. The following protocol is a representative method adapted from the synthesis of analogous compounds.
Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine
This initial step involves the nucleophilic substitution of a dihalopyrimidine with benzyl alcohol.
Methodology:
-
To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable anhydrous solvent (e.g., THF or DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
To this suspension, add benzyl alcohol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.
Synthesis of this compound
This step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid moiety.
Methodology:
-
Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C to ensure complete lithium-halogen exchange.
-
After stirring for a specified time, add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.
Synthesis Workflow Diagram:
Caption: Overall synthesis pathway for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl- or 5-heteroaryl-2,4-bis(benzyloxy)pyrimidines.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Suzuki-Miyaura Coupling Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize the C5 position of the pyrimidine ring via Suzuki-Miyaura coupling using this compound allows for the rapid generation of diverse compound libraries for drug discovery programs.
A significant area of application for pyrimidine-boronic acid derivatives is in the development of kinase inhibitors for anti-cancer therapies. One such target is the Valosin-containing protein (VCP/p97), an ATPase involved in protein homeostasis.[4] Inhibition of VCP/p97 is a promising strategy for the treatment of various cancers. Novel p97 inhibitors with a pyrimidine core have been designed and synthesized, demonstrating the utility of pyrimidine-based boronic acids as key starting materials.[4]
VCP/p97 Signaling Pathway Diagram:
Caption: Inhibition of VCP/p97 disrupts the protein degradation pathway.
Stability and Storage
Boronic acids are known to be susceptible to certain degradation pathways, including dehydration to form boroxines (cyclic trimers) and protodeboronation. Therefore, proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
Recommended Storage:
-
Short-term: Store at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2]
-
Long-term: For extended storage, maintaining the compound at -20°C is recommended to minimize degradation.
-
Handling: Avoid exposure to moisture and atmospheric oxygen. Handle in a glove box or under an inert atmosphere whenever possible.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide has provided essential information on its physicochemical properties, synthesis, experimental protocols, and applications to aid researchers and drug development professionals in leveraging this important chemical entity.
References
An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and its relevance in the development of therapeutic agents.
Physicochemical Properties
This compound is a pyrimidine derivative featuring two benzyloxy groups and a boronic acid moiety. This structure makes it a valuable reagent for creating carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 336.2 g/mol | [1] |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1][2][3] |
| CAS Number | 70523-24-9 | [2][3] |
| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [1] |
| Synonyms | 2,4-Di-(benzyloxy)pyrimidine-5-boronic acid, [2,4-Bis(phenylmethoxy)-5-pyrimidinyl]-boronic acid | [3] |
| Purity | Typically ≥95% | [2][3] |
Safety and Handling: This compound is associated with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Proper personal protective equipment (PPE) should be used when handling this reagent.
Applications in Research and Drug Development
Boronic acids, particularly heterocyclic derivatives like this compound, are fundamental in modern drug discovery. The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures from simple precursors.[4][5]
The pyrimidine scaffold is a common feature in many biologically active compounds. Pyrimidine-based boronic acids are crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer therapeutics.[6] For example, similar compounds have been used to develop potent and selective inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), mTOR, and the p97/VCP ATPase, which are critical targets in oncology.[4][6][7] The benzyloxy groups in the title compound can be retained in the final product or deprotected to reveal hydroxyl groups for further functionalization.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The following protocol describes a general method for a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This is a representative procedure and may require optimization for specific substrates and scales. A similar protocol has been successfully applied to analogous compounds like 2,4-dimethoxypyrimidine-5-boronic acid.[4][5]
Objective: To couple this compound with an aryl halide to form a 5-aryl-2,4-bis(benzyloxy)pyrimidine derivative.
Materials:
-
This compound (1.0 - 1.5 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 - 5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 eq.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Microwave reaction vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
Reaction Setup:
-
To a microwave reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Seal the vial and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.[5]
-
-
Solvent Addition:
-
Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (4:1, to achieve a concentration of ~0.1 M).[4]
-
-
Microwave Irradiation:
-
Work-up:
-
Purification:
-
Concentrate the dried organic layer under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 5-aryl-2,4-bis(benzyloxy)pyrimidine.[4]
-
Visualized Workflow and Pathways
The following diagrams illustrate key conceptual frameworks related to the use of this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Role of pyrimidine boronic acids in a drug discovery cascade.
References
- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.70523-24-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Properties
2,4-bis(benzyloxy)pyrimidine-5-boronic acid is a pyrimidine derivative featuring two benzyloxy substituents at the 2 and 4 positions and a boronic acid group at the 5 position. This arrangement of functional groups makes it a valuable synthon for introducing the 2,4-disubstituted pyrimidine scaffold into target molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
| Property | Value | Reference |
| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [1] |
| Synonyms | 2,4-bis(benzyloxy)pyrimidin-5-ylboronic acid, 2,4-Di-(benzyloxy)pyrimidine-5-boronic acid | [1] |
| CAS Number | 70523-24-9 | [1] |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1] |
| Molecular Weight | 336.15 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (predicted) |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process commencing from a halogenated pyrimidine precursor. The most common route involves the initial preparation of a 5-halopyrimidine intermediate, followed by a lithium-halogen exchange and subsequent borylation.
A key intermediate in this synthesis is 5-bromo-2,4-bis(benzyloxy)pyrimidine . This compound is prepared by the benzylation of 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil) or by the displacement of chloro groups from 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base.
The crucial step for the introduction of the boronic acid functionality is the lithiation-borylation reaction . This involves treating 5-bromo-2,4-bis(benzyloxy)pyrimidine with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a highly reactive 5-lithiated pyrimidine species. This intermediate is then quenched with a trialkyl borate, typically triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyrimidine boronic acids and related intermediates.
Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add benzyl alcohol (2.2 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2,4-bis(benzyloxy)pyrimidine as a solid.
Synthesis of this compound
Materials:
-
5-bromo-2,4-bis(benzyloxy)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound.
Structure Elucidation Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) | ¹¹B NMR (128 MHz, DMSO-d₆) |
| δ (ppm) | δ (ppm) | δ (ppm) |
| 8.5 - 8.7 (s, 1H, pyrimidine-H) | 165 - 170 (C=O analogous) | 19 - 21 (br s) |
| 7.2 - 7.5 (m, 10H, Ar-H) | 160 - 165 (C=O analogous) | |
| 5.4 - 5.6 (s, 4H, CH₂-Ph) | 136 - 138 (Ar-C) | |
| 8.0 - 8.5 (br s, 2H, B(OH)₂) | 127 - 129 (Ar-CH) | |
| 100 - 105 (C-B) | ||
| 68 - 70 (CH₂-Ph) |
Note: The chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. The signal for the protons of the boronic acid group (B(OH)₂) is often broad and may exchange with residual water in the solvent.
Mass Spectrometry (MS) (Predicted)
| Technique | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Electrospray Ionization (ESI) | 337.1350 | 335.1200 |
Application in Drug Discovery: Targeting the VCP/p97 Signaling Pathway
This compound is a valuable building block for the synthesis of kinase inhibitors. Its pyrimidine core is a common scaffold in many clinically approved and investigational drugs. One of the key applications of this compound is in the development of inhibitors targeting the Valosin-Containing Protein (VCP), also known as p97, a critical player in protein homeostasis.
VCP/p97 is an ATPase that is involved in a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair. Dysregulation of VCP/p97 activity has been implicated in various cancers, making it an attractive therapeutic target.
Inhibitors synthesized using this compound can be designed to interact with the ATP-binding site of VCP/p97, thereby modulating its activity and inducing apoptosis in cancer cells. The benzyloxy groups can be readily deprotected to reveal hydroxyl groups, which can then be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically valuable intermediate with significant potential in the field of drug discovery. Its straightforward, albeit multi-step, synthesis allows for the facile introduction of the 2,4-disubstituted pyrimidine moiety into a wide range of molecular scaffolds. While a complete experimental dataset for its structural characterization is not currently in the public domain, the predicted analytical data, in conjunction with the detailed synthetic protocols provided herein, offers a solid foundation for its utilization in research and development. The application of this building block in the synthesis of VCP/p97 inhibitors highlights its importance in the ongoing quest for novel therapeutics targeting critical cellular signaling pathways. This guide serves as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide on 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol based on analogous transformations and provides predicted Nuclear Magnetic Resonance (NMR) data based on typical chemical shifts of its structural components.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₇BN₂O₄ |
| Molecular Weight | 336.15 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| CAS Number | 70523-24-9 |
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹¹B NMR spectral data for this compound. These predictions are based on the analysis of similar structures and known chemical shift ranges for the respective functional groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H-6 (pyrimidine) |
| ~7.50 - 7.30 | m | 10H | Phenyl-H |
| ~5.50 | s | 2H | O-CH₂-Ph (at C4) |
| ~5.45 | s | 2H | O-CH₂-Ph (at C2) |
| ~5.00 (broad) | s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C4 (pyrimidine) |
| ~165 | C2 (pyrimidine) |
| ~160 | C6 (pyrimidine) |
| ~136 | C-ipso (phenyl) |
| ~129 | C-ortho, C-meta (phenyl) |
| ~128 | C-para (phenyl) |
| ~100 | C5 (pyrimidine, C-B) |
| ~71 | O-CH₂-Ph (at C4) |
| ~69 | O-CH₂-Ph (at C2) |
Table 3: Predicted ¹¹B NMR Data
| Chemical Shift (δ) ppm | Comments |
| ~30 | Typical for aryl boronic acids. The signal is expected to be broad.[1][2] |
Experimental Protocols
The synthesis of this compound can be achieved via a two-step process starting from 2,4-dihydroxy-5-bromopyrimidine. The protocol involves the benzylation of the dihydroxypyrimidine followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 5-Bromo-2,4-bis(benzyloxy)pyrimidine
This procedure is adapted from standard benzylation methods for hydroxypyrimidines.
-
Materials:
-
5-Bromo-2,4-dihydroxypyrimidine (1 equivalent)
-
Benzyl bromide (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of 5-bromo-2,4-dihydroxypyrimidine and potassium carbonate in DMF, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.[3]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
This protocol is based on general procedures for the conversion of aryl halides to aryl boronic acids via lithiation and borylation.
-
Materials:
-
5-Bromo-2,4-bis(benzyloxy)pyrimidine (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equivalents, solution in hexanes)
-
Triisopropyl borate (1.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
solubility of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This compound is a specialized organic compound that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating a pyrimidine core, benzyloxy functionalities, and a boronic acid group, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | PubChem[1] |
| Molecular Weight | 336.15 g/mol | ChemicalBook[2] |
| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | PubChem[1] |
| CAS Number | 70523-24-9 | PubChem[1], P&S Chemicals[3] |
| Melting Point | 88-91 °C | ChemicalBook[2] |
Solubility Profile
Statement on Data Availability
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This is not uncommon for specialized reagents.
Expected Solubility Trends Based on Analogous Compounds
In the absence of direct data, the solubility of this compound can be inferred by examining the solubility of structurally related compounds, namely phenylboronic acid and 2,4-dimethoxypyrimidine-5-boronic acid.
The presence of two bulky, nonpolar benzyloxy groups in this compound is expected to significantly influence its solubility compared to simpler boronic acids. The large hydrophobic surface area may decrease its solubility in highly polar solvents while potentially increasing it in less polar organic solvents. The pyrimidine core with its nitrogen atoms and the boronic acid group itself introduce polarity and hydrogen bonding capabilities.
Based on the data for analogous compounds, the following trends can be anticipated:
-
High to Moderate Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in some polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). Ethers and ketones are also likely to be good solvents.[4][5]
-
Moderate to Low Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[5]
-
Low to Insoluble: Expected in nonpolar solvents such as hydrocarbons (e.g., hexane, cyclohexane, toluene).[5]
Solubility Data for Analogous Compounds
The following tables summarize the quantitative solubility data for phenylboronic acid and qualitative information for 2,4-dimethoxypyrimidine-5-boronic acid, which can serve as a reference.
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) |
| Water | 20 | 1.9 |
Data sourced from a study on the solubility of simple arylboronic acids.[5]
Table 2: Qualitative Solubility of 2,4-Dimethoxypyrimidine-5-boronic acid
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Qualitative data provided by a chemical supplier.[4]
Experimental Protocol for Solubility Determination
A reliable and widely used method for determining the solubility of boronic acids is the dynamic (or synthetic) method .[6][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[4][6]
Materials and Apparatus
-
This compound
-
High-purity organic solvents of choice
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Heating/cooling circulator
-
Luminance probe or a light source and detector (optional, for instrumental detection)
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.[6]
-
Heating and Stirring: Place the vessel in the heating/cooling circulator and begin vigorous stirring. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 °C/min).[7]
-
Equilibrium Point Determination: Continuously monitor the solution's turbidity. Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[4]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8] A general workflow for this reaction is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[9]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for researchers by presenting expected solubility trends based on analogous compounds and a detailed experimental protocol for its determination. The provided information on its application in Suzuki-Miyaura cross-coupling reactions further highlights the practical importance of understanding its solubility characteristics for successful synthetic outcomes. It is recommended that researchers perform their own solubility studies using the outlined dynamic method to obtain precise data for their specific solvent systems and experimental conditions.
References
- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 70523-24-9 [m.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a heterocyclic organic compound with significant potential in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications, particularly as a building block in the development of novel therapeutics.
Physicochemical Properties
While specific experimental data for the physical appearance of this compound is not widely published, information has been aggregated from various chemical suppliers and databases. The compound is typically supplied as a solid, with purity often exceeding 99%.[1][2] Key computed and reported properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1][2][3] |
| Molecular Weight | 336.15 g/mol | [3] |
| CAS Number | 70523-24-9 | [1][2][3] |
| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [3] |
| Physical State | Solid | Inferred from supplier data |
| Purity | ≥99% | [1][2] |
Synthesis and Characterization
Representative Synthetic Protocol: Borylation of a Halogenated Pyrimidine
Step 1: Preparation of the Lithiated Intermediate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting material, 5-bromo-2,4-bis(benzyloxy)pyrimidine, in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure the completion of the lithium-halogen exchange.
Step 2: Borylation and Work-up
-
To the freshly prepared lithiated pyrimidine solution, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Applications in Drug Discovery and Organic Synthesis
Pyrimidine boronic acids are valuable intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds.
The pyrimidine scaffold is a core component of many therapeutic agents, and the ability to functionalize it at the 5-position using boronic acid chemistry opens avenues for the creation of novel drug candidates. Pyrimidine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a pyrimidine-5-boronic acid with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Workflow and Pathway Visualizations
The following diagrams illustrate the general synthetic utility and application workflow of pyrimidine boronic acids in drug discovery.
Caption: Representative synthesis of this compound.
Caption: General workflow for drug discovery using pyrimidine boronic acids.
References
Stability and Storage of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stability and recommended storage conditions for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. A thorough understanding of the stability profile of this compound is crucial for maintaining its integrity, ensuring experimental reproducibility, and adhering to regulatory standards in research and drug development. This document outlines the inherent instabilities associated with boronic acids, provides recommended handling and storage protocols, and details experimental methodologies for comprehensive stability assessment.
Introduction to the Stability of Boronic Acids
Boronic acids are a versatile class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes for boronic acids, including this compound, are:
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, ultimately cleaving the carbon-boron bond.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. Protodeboronation can be influenced by factors such as pH, temperature, and the presence of metal catalysts.
The benzyloxy substituents on the pyrimidine ring also present potential stability concerns, primarily through debenzylation under certain conditions.
Recommended Storage and Handling Conditions
To ensure the long-term stability and quality of this compound, adherence to proper storage and handling protocols is essential.
Storage Conditions
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid | 2-8°C | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container to protect from moisture, air, and light. For long-term storage, -20°C is recommended. |
| In Solution | -20°C or -80°C | Use anhydrous, aprotic solvents. Prepare solutions fresh and use them promptly. If storage is necessary, store under an inert atmosphere in tightly sealed vials and protect from light. Avoid repeated freeze-thaw cycles. |
Table 1: Recommended Storage Conditions for this compound.
Handling Procedures
-
Handle the solid compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to moisture and air.
-
Use dry, clean spatulas and glassware.
-
When preparing solutions, use anhydrous solvents and degas them if necessary to remove dissolved oxygen.
-
Avoid contact with incompatible materials, such as strong oxidizing agents and strong acids or bases, unless part of a controlled chemical reaction.
Potential Degradation Pathways
The degradation of this compound can be initiated at either the boronic acid moiety or the benzyloxy groups. The following diagram illustrates the likely degradation pathways based on the known chemistry of these functional groups.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies and long-term stability testing under controlled conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.
4.1.1. General Protocol for Forced Degradation
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the stock solution to the following stress conditions in parallel. Include a control sample protected from stress for comparison.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and an elevated temperature (e.g., 60°C). |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at room temperature. |
| Oxidative Degradation | Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature and protect from light. |
| Thermal Degradation | For the solid-state, store the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH). For the solution state, incubate the stock solution at an elevated temperature (e.g., 60°C). |
| Photolytic Degradation | Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be shielded from light. |
Table 2: Typical Conditions for Forced Degradation Studies.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (HPLC-UV/MS), to separate and identify the parent compound and any degradation products.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated analytical method that can accurately quantify the decrease in the active compound and the increase in degradation products without interference. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
4.2.1. Example HPLC Method Parameters (to be developed and validated)
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for identification. |
| Injection Vol. | 10 µL |
Table 3: Example HPLC Method Parameters for Stability Testing.
Conclusion
The stability of this compound is a critical factor that influences its efficacy and reliability in research and drug development. While inherently susceptible to degradation pathways common to boronic acids and benzyloxy-substituted aromatics, its integrity can be effectively preserved through strict adherence to the recommended storage and handling conditions outlined in this guide. For applications that require a thorough understanding of its degradation profile, the implementation of systematic stability studies, including forced degradation, is strongly recommended. The protocols and information provided herein serve as a valuable resource for ensuring the quality and consistency of this compound in scientific applications.
References
A Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. This document details its commercial availability, synthesis, and application in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 70523-24-9) is available from a range of commercial suppliers.[1][2][3] The purity and available quantities vary among suppliers, and it is recommended to request certificates of analysis for specific batches. A summary of representative suppliers is provided in the table below.
| Supplier | Purity | Available Quantities |
| P&S Chemicals | 95% | Inquire for details |
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Inquire for details |
| Pharma Info Source (connects to various suppliers) | Varies | Varies |
| Lab-Chemicals.Com | Inquire for details | Inquire for details |
| Ambeed | Inquire for details | Inquire for details |
| Biosynth | Inquire for details | Inquire for details |
| Boron Molecular | Inquire for details | Inquire for details |
Note: This table is not exhaustive and pricing is subject to change. Please contact the suppliers directly for current information.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chloro groups with benzyloxy moieties, followed by a lithium-halogen exchange and subsequent borylation.
Experimental Protocol:
Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine
This procedure is adapted from the synthesis of similar pyrimidine derivatives.[4][5][6][7]
-
Materials: 5-bromo-2,4-dichloropyrimidine, benzyl alcohol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of benzyl alcohol in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of 5-bromo-2,4-dichloropyrimidine in anhydrous THF dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.
-
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by reaction with a borate ester.[8][9]
-
Materials: 5-bromo-2,4-bis(benzyloxy)pyrimidine, n-butyllithium (n-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
-
References
- 1. pschemicals.com [pschemicals.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. pharmainfosource.com [pharmainfosource.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Bis(benzyloxy)-5-bromopyrimidine | C18H15BrN2O2 | CID 256039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[1][2] These structural motifs are prevalent in a vast array of biologically active compounds, making the Suzuki-Miyaura coupling a cornerstone of modern medicinal chemistry and drug development.[3][4]
The pyrimidine scaffold is of particular interest due to its presence in numerous pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[5] 2,4-bis(benzyloxy)pyrimidine-5-boronic acid serves as a key building block, enabling the direct installation of a functionalized pyrimidine ring onto various aromatic and heteroaromatic systems. The resulting 5-aryl-2,4-bis(benzyloxy)pyrimidine derivatives are valuable intermediates and have been identified as potential inhibitors of therapeutic targets like Heat Shock Protein 90 (HSP90), which is crucial for cancer cell survival.[6][7]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of expected yields, and diagrams illustrating the reaction mechanism and experimental workflow.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide in the presence of a base to form the corresponding 5-arylpyrimidine.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols & Data
Protocol 1: Conventional Heating Conditions
This protocol is adapted from procedures for the synthesis of 2,4-bis(benzyloxy)-5-arylpyrimidines.[7]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0–1.2 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (5 mol%)[7]
-
Base: Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
Solvent: 1,4-Dioxane, degassed
-
Nitrogen or Argon gas supply
-
Ethyl acetate, water, brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.[7] The typical reaction concentration is 0.1–0.5 M.
-
Reaction: Heat the mixture to reflux (typically 80–100 °C) and stir under the inert atmosphere for 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2,4-bis(benzyloxy)-5-arylpyrimidine product.
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times and often improves yields.[5]
Materials:
-
Same as Protocol 1, but using a microwave reaction vessel.
-
Microwave reactor.
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5][8]
-
Reagent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 v/v).[5]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100–150 °C) for 10–30 minutes with stirring.[3][5]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature and follow the work-up and purification steps outlined in Protocol 1.[5]
Data Presentation
The following table summarizes yields obtained for the synthesis of various 2,4-bis(benzyloxy)-5-arylpyrimidines via Suzuki-Miyaura coupling, demonstrating the utility of this reaction. The data is derived from the coupling of 2,4-bis(benzyloxy)-5-bromopyrimidine with the corresponding aryl boronic acids, which produces the same final products.[6]
| Entry | Aryl Group | Product | Yield (%) |
| 1 | 4-Fluorophenyl | 2,4-Bis(benzyloxy)-5-(4-fluorophenyl)pyrimidine | 34.3%[6] |
| 2 | 2-Chlorophenyl | 2,4-Bis(benzyloxy)-5-(2-chlorophenyl)pyrimidine | 23.6%[6] |
| 3 | 3-Chlorophenyl | 2,4-Bis(benzyloxy)-5-(3-chlorophenyl)pyrimidine | 20.7%[6] |
| 4 | 2,4-Dichlorophenyl | 2,4-Bis(benzyloxy)-5-(2,4-dichlorophenyl)pyrimidine | 9.6%[6] |
Visualizations
Catalytic Cycle and Experimental Workflow
The diagrams below illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a standard experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.[1]
Application in Drug Discovery
The synthesized 2,4-bis(benzyloxy)-5-arylpyrimidines have been investigated as inhibitors of HSP90, a molecular chaperone that is overexpressed in cancer cells.[7] Inhibition of HSP90 leads to the degradation of client proteins essential for tumor growth, such as AKT and ERK.[7]
Caption: Logical workflow from synthesis to biological application as an HSP90 inhibitor.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly for the introduction of a substituted pyrimidine moiety, a common scaffold in biologically active compounds. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.
The pyrimidine core is a key feature in numerous therapeutic agents, including kinase inhibitors used in anticancer therapies.[1][2] The ability to functionalize molecules with moieties like 2,4-bis(benzyloxy)pyrimidine through efficient cross-coupling reactions is therefore of significant interest to the drug development community.[3] 5-Pyrimidinylboronic acids, such as the title compound, are generally noted for their good reactivity in Suzuki-Miyaura couplings, which is favorable for the crucial transmetalation step in the catalytic cycle.[4]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids with various aryl or heteroaryl halides. These conditions can serve as a starting point for the optimization of reactions involving this compound.
| Component | Example Reagents | Typical Molar Equiv./mol% | Purpose |
| Boronic Acid | This compound | 1.0 - 1.5 | Source of the pyrimidine moiety |
| Coupling Partner | Aryl/Heteroaryl Halide (e.g., Bromide, Iodide) | 1.0 | Substrate to be functionalized |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 0.5 - 5 mol% | Facilitates the catalytic cycle |
| Ligand (optional) | SPhos, XPhos, PPh₃ | 1 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Promotes transmetalation |
| Solvent System | 1,4-Dioxane/H₂O, DMF, Toluene | - | Dissolves reactants and facilitates reaction |
| Temperature | 80 - 150 °C | - | Provides energy for the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents degradation of the catalyst |
Experimental Protocols
Below is a representative protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[4]
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Microwave reaction vessel with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a microwave reaction vessel, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Inerting: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via a syringe.
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[4] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.[5]
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized signaling pathway illustrating kinase inhibition by pyrimidine-based compounds.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 2,4-bis(benzyloxy)pyrimidine-5-boronic acid as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The presence of a boronic acid moiety at the 5-position allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors.
This document focuses on the synthesis of a potent inhibitor of Valosin-Containing Protein (VCP/p97), a critical enzyme in protein homeostasis and an attractive target in cancer therapy. While the benzyloxy groups serve as protecting groups during the coupling reaction, a final debenzylation step is typically required to yield the active inhibitor.
Data Presentation: In Vitro Activity of a Representative Pyrimidine-Based VCP/p97 Inhibitor
The following table summarizes the in vitro activity of a novel pyrimidine-based VCP/p97 inhibitor, designated here as Compound 17, which contains a core structure derivable from this compound.[1][2] This data highlights the potential of this class of compounds in cancer therapy.
| Compound ID | Target | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |
Signaling Pathways
Kinase inhibitors derived from the this compound scaffold can be designed to target various signaling pathways implicated in cancer and other diseases. Below are representations of key pathways that are often targeted by pyrimidine-based inhibitors.
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a pyrimidine-based kinase inhibitor. The synthesis involves a microwave-assisted Suzuki-Miyaura coupling of this compound with a suitable aryl halide, followed by deprotection of the benzyloxy groups.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromobenzyl methyl sulfone) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound, the aryl halide, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: Debenzylation to Yield the Final Inhibitor
The benzyloxy protecting groups are typically removed to reveal the active kinase inhibitor.
Materials:
-
Coupled product from Protocol 1 (1.0 eq)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen source (e.g., H₂ gas balloon or ammonium formate)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: Dissolve the coupled product in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or add ammonium formate. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the debenzylated final product. Further purification by crystallization or chromatography may be necessary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The Suzuki-Miyaura coupling reaction provides a robust method for the introduction of diverse aryl and heteroaryl substituents, allowing for the fine-tuning of inhibitory activity and selectivity. The protocols and data presented here offer a solid foundation for researchers in the field of drug discovery to explore the potential of this promising scaffold in developing novel therapeutics.
References
Application Notes and Protocols for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-bis(benzyloxy)pyrimidine-5-boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with therapeutic potential. The pyrimidine scaffold is a privileged structure found in numerous biologically active molecules, including approved drugs for various diseases. The presence of the boronic acid moiety at the 5-position allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. The benzyloxy groups at the 2- and 4-positions serve as protecting groups for the corresponding hydroxyls, which can be deprotected in later synthetic steps to yield the final active compounds.
While detailed experimental data and specific applications for this compound are not extensively reported in publicly available literature, its structural similarity to other 2,4-disubstituted pyrimidine-5-boronic acids, such as the dimethoxy analogue, suggests its utility in the synthesis of kinase inhibitors, particularly targeting enzymes like p97/VCP.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇BN₂O₄ |
| Molecular Weight | 336.15 g/mol |
| CAS Number | 70523-24-9 |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Application: Synthesis of Kinase Inhibitors (Hypothetical)
Based on the applications of analogous compounds, this compound is a valuable precursor for the synthesis of kinase inhibitors. For instance, the pyrimidine core is a key feature in inhibitors of Valosin-containing protein (VCP)/p97, an ATPase that is a promising target in cancer therapy due to its critical role in protein homeostasis. The general approach involves the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide to construct the core of the inhibitor. Subsequent debenzylation would yield the final active molecule.
Signaling Pathway of p97/VCP Inhibition
The following diagram illustrates the central role of p97/VCP in the ubiquitin-proteasome system and how its inhibition can lead to apoptosis in cancer cells.
Caption: p97/VCP-mediated protein degradation pathway and its inhibition.
Experimental Protocols
The following are general protocols for the use of this compound in a Suzuki-Miyaura coupling reaction, followed by a debenzylation step. These protocols are based on established methods for similar compounds and should be optimized for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., brominated or iodinated scaffold) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the aryl halide, potassium carbonate, and the palladium catalyst.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 120°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Debenzylation to Yield the Active Compound
This protocol describes the removal of the benzyl protecting groups.
Materials:
-
2,4-bis(benzyloxy)-5-arylpyrimidine derivative (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen source (e.g., H₂ gas balloon or ammonium formate)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve the 2,4-bis(benzyloxy)-5-arylpyrimidine derivative in the chosen solvent in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
If using H₂ gas, evacuate the flask and backfill with hydrogen. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound.
Caption: General workflow for inhibitor synthesis and evaluation.
Quantitative Data
Due to the limited availability of specific data for this compound in the public domain, we present hypothetical data for a synthesized p97 inhibitor to illustrate the expected outcomes. The following table summarizes the in vitro activity of a novel pyrimidine-based p97 inhibitor.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Hypothetical-1 | p97/VCP ATPase | 50 | A549 (Lung Cancer) | 2.5 |
| Hypothetical-1 | p97/VCP ATPase | 50 | HCT116 (Colon Cancer) | 1.8 |
Disclaimer: The quantitative data presented here is for illustrative purposes only and is based on the activity of structurally related compounds. Actual results for derivatives of this compound may vary.
Conclusion
This compound is a valuable, albeit not extensively documented, reagent for the synthesis of medicinally relevant pyrimidine derivatives. Its utility is inferred from the successful application of analogous compounds in the development of kinase inhibitors. The provided protocols offer a general framework for the use of this compound in Suzuki-Miyaura coupling and subsequent deprotection steps. Further research and publication of specific applications are needed to fully elucidate the potential of this building block in drug discovery.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with pyrimidine boronic acids, a critical transformation in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous anticancer, antiviral, and anti-inflammatory agents. This document outlines the challenges associated with pyrimidine boronic acids, compares the efficacy of various palladium catalysts, and provides detailed experimental protocols for successful coupling reactions.
Introduction to Suzuki-Miyaura Coupling with Pyrimidine Boronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. However, the use of heteroaryl boronic acids, such as those derived from pyrimidine, presents unique challenges. The reactivity of pyrimidine boronic acids is highly dependent on the position of the boronic acid group on the pyrimidine ring.
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and participate readily in Suzuki couplings with a variety of aryl and heteroaryl halides, often providing high yields. The electronic environment at the 5-position is favorable for the transmetalation step in the catalytic cycle.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can influence the reactivity of a boronic acid at the 4-position. Successful couplings have been reported, often requiring more reactive electrophiles or optimized catalyst systems.[1]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging coupling partner due to the "2-pyridyl problem." The proximity of the boronic acid to the nitrogen atom can lead to coordination with the palladium catalyst, causing inhibition or deactivation. Furthermore, 2-pyrimidinylboronic acid is highly susceptible to protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[1][2] To overcome these challenges, the use of more stable boronic acid derivatives (e.g., pinacol esters, MIDA boronates) and highly active catalyst systems is often necessary.[1]
Catalyst and Ligand Selection
The choice of the palladium catalyst and, crucially, the associated ligand is critical for a successful Suzuki-Miyaura coupling with pyrimidine boronic acids. For challenging substrates, particularly 2-pyrimidinylboronic acids, sterically hindered and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and mitigate catalyst deactivation.
Commonly used palladium sources include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃.[1] For more demanding couplings, catalyst systems incorporating bulky, electron-rich biarylphosphine ligands developed by Buchwald and Fu (e.g., SPhos, XPhos, RuPhos) have proven to be highly effective.[1][3]
Data Presentation: Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of pyrimidine derivatives with various boronic acids. Note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies.
Table 1: Conventional Heating Methods
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 75 | [4] |
| 4,6-Dichloropyrimidine | 4-(9-carbazolyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ | PPh₃ | K₃PO₄ | - | - | - | - | [5] |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Aryl boronic acids | Pd(OAc)₂ | Dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | - | - | - | - | [5] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1* | KF | Dioxane | 110 | - | 91 | [6] |
*Ligand 1 is a specific phosphite or phosphine oxide ligand reported in the cited literature.[6]
Table 2: Microwave-Assisted Methods
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 | [7] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [7] |
| 2,4-Dichloropyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 | [7] |
| 2,4-Dichloropyrimidine | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 65 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura reactions with pyrimidine boronic acids. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines.[4]
Materials:
-
Halogenated pyrimidine (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated pyrimidine and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the boronic acid, base, and distilled water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the specified time (e.g., 18-22 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general procedure for the rapid synthesis of substituted pyrimidines.[7][8]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reactor vials
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1]
Visualizations
The following diagrams illustrate the key concepts and workflows associated with palladium-catalyzed Suzuki reactions of pyrimidine boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Caption: Reactivity and challenges of pyrimidine boronic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. A versatile and efficient method for the synthesis of 5-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction. This protocol details the synthesis of various 5-aryl-2,4-bis(benzyloxy)pyrimidines using 2,4-bis(benzyloxy)pyrimidine-5-boronic acid as a key building block. Subsequent deprotection of the benzyloxy groups yields the corresponding 5-aryl-2,4-dihydroxypyrimidines (5-aryluracils), which are important scaffolds in numerous therapeutic agents.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions of pyrimidine derivatives and serves as a representative guide for expected outcomes.[1][2]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methylbenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 |
| 4 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 |
| 5 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 6 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst, followed by toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-bis(benzyloxy)pyrimidine.
Protocol 2: Deprotection of 5-Aryl-2,4-bis(benzyloxy)pyrimidines by Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting groups to yield the final 5-aryl-2,4-dihydroxypyrimidine (5-aryluracil). Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[3][4]
Materials:
-
5-Aryl-2,4-bis(benzyloxy)pyrimidine (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10-20 wt%)
-
Ammonium formate (5.0 equiv) or formic acid
-
Methanol or Ethanol
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-2,4-bis(benzyloxy)pyrimidine in methanol or ethanol.
-
Carefully add palladium on carbon to the solution.
-
Add ammonium formate in one portion (or formic acid dropwise).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give the pure 5-aryl-2,4-dihydroxypyrimidine.
Visualizations
Chemical Synthesis Workflow
Caption: Experimental workflow for the synthesis of 5-aryl-2,4-dihydroxypyrimidines.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
CDK2 Signaling Pathway and Inhibition by Substituted Pyrimidines
Many substituted pyrimidines function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its inhibition by a pyrimidine-based drug.
Caption: Inhibition of the CDK2/Cyclin E pathway by a substituted pyrimidine.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecules containing the pyrimidine scaffold, a core structure in numerous pharmaceuticals and nucleosides, necessitates a robust and strategic approach to the use of protecting groups.[1][2][3] Protecting groups are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions and enabling selective transformations at other sites within the molecule.[3][4][5] This document provides detailed application notes and experimental protocols for the protection and deprotection of key functional groups commonly encountered in pyrimidine synthesis, with a focus on amino and hydroxyl moieties.
Protecting Groups for Amino Functions
The exocyclic amino groups of pyrimidine bases, such as cytosine, are nucleophilic and require protection to prevent undesired reactions during subsequent synthetic steps, particularly during oligonucleotide synthesis or the coupling of other moieties.[6] The most common strategies involve the use of carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
The Boc group is a widely used, acid-labile protecting group for amines.[3] It is stable to a wide range of non-acidic conditions, making it suitable for syntheses involving basic reagents or nucleophiles.[7]
Application Notes:
-
Stability: Stable to bases, hydrogenolysis, and mild reducing agents.
-
Cleavage: Removed under acidic conditions, typically with trifluoroacetic acid (TFA).[8]
-
Use Case: Ideal for protecting the N4-amino group of cytidine or other amino-pyrimidines when subsequent reactions require basic conditions or when an orthogonal, base-labile group is present elsewhere in the molecule.
Protection/Deprotection Workflow for Boc Group
Caption: Workflow for Boc protection and deprotection of amino groups.
Quantitative Data Summary: Boc Group
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP/TEA | THF or DCM | Room Temp. | 2 - 16 hours | >90% |
| Deprotection | Trifluoroacetic acid (TFA) in DCM (e.g., 20-50%) | DCM | Room Temp. | 30 min - 2 hr | >95% |
Experimental Protocols: Boc Group
-
Protocol 1: N-Boc Protection of an Amino-Pyrimidine
-
Dissolve the amino-pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-Boc protected pyrimidine.[7]
-
-
Protocol 2: Deprotection of an N-Boc Protected Pyrimidine
-
Dissolve the N-Boc protected pyrimidine (1.0 eq) in DCM.
-
Add a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary).
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to yield the deprotected amino-pyrimidine.[8]
-
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[9] This orthogonality is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively.[3][10]
Application Notes:
-
Stability: Stable to acidic conditions (e.g., TFA) and catalytic hydrogenation.[9]
-
Cleavage: Removed by treatment with a secondary amine base, typically piperidine in DMF.[10]
-
Use Case: Commonly used in solid-phase synthesis and for protecting amino groups when acid-sensitive functionalities (like DMT ethers) are present in the molecule.[11][12]
Protection/Deprotection Workflow for Fmoc Group
Caption: Workflow for Fmoc protection and deprotection of amino groups.
Quantitative Data Summary: Fmoc Group
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | Fmoc-Cl or Fmoc-OSu, NaHCO₃ | Dioxane/Water | Room Temp. | 1 - 4 hours | >90% |
| Deprotection | 20% Piperidine in DMF | DMF | Room Temp. | 5 - 30 min | >95% |
Experimental Protocols: Fmoc Group
-
Protocol 3: N-Fmoc Protection of an Amino-Pyrimidine
-
Dissolve the amino-pyrimidine (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.[9]
-
Cool the solution in an ice bath.
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) dissolved in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, concentrate, and purify by silica gel column chromatography.[9]
-
-
Protocol 4: Deprotection of an N-Fmoc Protected Pyrimidine
-
Dissolve the N-Fmoc protected pyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 5-30 minutes. The dibenzofulvene byproduct can be monitored by UV spectroscopy.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purify the residue as required to obtain the deprotected amine.
-
Protecting Groups for Hydroxyl Functions
In the synthesis of pyrimidine nucleosides, the hydroxyl groups of the sugar moiety must be selectively protected.[1][13] Silyl ethers and trityl ethers are among the most valuable classes of protecting groups for this purpose.
The TBDMS group is a robust silyl ether protecting group that is stable to a wide variety of reaction conditions but can be selectively cleaved using a fluoride source.[14] It is often used to protect the 2'- and 3'-hydroxyl groups in ribonucleosides.[15]
Application Notes:
-
Stability: Stable to acidic and basic conditions that cleave DMT and acyl groups, respectively.
-
Cleavage: Typically removed with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF or HF-pyridine.[14]
-
Use Case: Due to its steric bulk, it preferentially reacts with the primary 5'-hydroxyl group, but conditions can be optimized to protect secondary hydroxyls as well.[14] It is a cornerstone of ribonucleotide synthesis.[15]
Protection/Deprotection Workflow for TBDMS Group
Caption: Workflow for TBDMS protection and deprotection of hydroxyl groups.
Quantitative Data Summary: TBDMS Group
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp. | 2 - 12 hours | >85% |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 2 - 16 hours | >90% |
Experimental Protocols: TBDMS Group
-
Protocol 5: TBDMS Protection of a Nucleoside Hydroxyl Group
-
Dissolve the nucleoside (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq for primary OH) to the solution.[16]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.[14]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Protocol 6: Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected nucleoside (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.5 eq).
-
Stir the mixture at room temperature for 2-16 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture and purify the residue directly by silica gel column chromatography to remove TBAF salts and yield the deprotected nucleoside.
-
The DMT group is an acid-labile protecting group prized for its high selectivity for the primary 5'-hydroxyl group of nucleosides due to its steric bulk.[4] The resulting trityl ether is also highly lipophilic, aiding in purification, and the release of the dimethoxytrityl cation upon deprotection produces a bright orange color, which is useful for quantitative monitoring in automated oligonucleotide synthesis.
Application Notes:
-
Stability: Stable to basic and nucleophilic conditions.
-
Cleavage: Rapidly removed under mild acidic conditions (e.g., dichloroacetic or trichloroacetic acid in DCM).[4]
-
Use Case: The standard choice for protecting the 5'-hydroxyl group in automated solid-phase synthesis of DNA and RNA.[4]
Protection/Deprotection Workflow for DMT Group
Caption: Workflow for DMT protection and deprotection of 5'-hydroxyl groups.
Quantitative Data Summary: DMT Group
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Pyridine | Room Temp. | 2 - 4 hours | >90% |
| Deprotection | 3% Trichloroacetic acid (TCA) in DCM | DCM | Room Temp. | 1 - 3 min | >98% |
Experimental Protocols: DMT Group
-
Protocol 7: 5'-O-DMT Protection of a Nucleoside
-
Co-evaporate the dried nucleoside (1.0 eq) with anhydrous pyridine twice to remove residual water.
-
Dissolve the nucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 eq) in portions and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and add methanol to quench excess DMT-Cl.
-
Remove pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
-
-
Protocol 8: Deprotection of a 5'-O-DMT Group
-
Dissolve the 5'-O-DMT protected nucleoside in DCM.
-
Add a solution of 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM. An immediate orange color should appear.
-
Stir for 1-3 minutes.
-
Quench the reaction by pouring it into a cold, stirred solution of aqueous NaHCO₃.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify as needed.
-
Orthogonal Protecting Group Strategies
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[3][4] This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., acid-labile, base-labile, and fluoride-labile).
Application Example: Synthesizing a modified RNA fragment where specific positions require different manipulations. A cytidine ribonucleoside could be protected as follows:
-
5'-OH: Protected with the acid-labile DMT group.
-
2'-OH: Protected with the fluoride-labile TBDMS group.
-
N4-Amino: Protected with the base-labile Fmoc or another acyl group.
This scheme allows for:
-
Selective deprotection of the 5'-DMT group with acid to allow for chain elongation.
-
Selective deprotection of the N4-amino group with base if a modification is needed at that position.
-
Final deprotection of the 2'-TBDMS group with a fluoride source.
Logical Relationship of an Orthogonal Strategy
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protection and Deprotection [cem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 13. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Benzyloxy Groups in Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxy group (OBn) is a widely utilized protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, including pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. Its stability under a variety of reaction conditions and its relatively straightforward removal make it an attractive choice for multi-step syntheses. However, the selection of the appropriate deprotection strategy is critical to ensure high yields and avoid unwanted side reactions, particularly with the sensitive pyrimidine ring system. This document provides a comprehensive overview of common methods for the deprotection of benzyloxy groups on pyrimidine derivatives, complete with detailed experimental protocols, a comparative data summary, and workflow diagrams to guide researchers in selecting the optimal conditions for their specific substrate.
Deprotection Strategies Overview
The cleavage of the benzyl ether bond can be achieved through several distinct mechanisms: hydrogenolysis, acidic cleavage, and oxidative cleavage. The choice of method depends on the overall functionality of the pyrimidine derivative, including the presence of other reducible or acid/base-sensitive groups.
Catalytic Hydrogenation
Catalytic hydrogenation is one of the most common and mildest methods for benzyl group removal. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-O bond of the benzyl ether, yielding the free hydroxyl group and toluene as a byproduct.
Catalytic Transfer Hydrogenation: A convenient alternative to using gaseous hydrogen is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, provides the hydrogen in situ. This technique is often faster and avoids the need for specialized high-pressure hydrogenation equipment.[1][2][3]
Acid-Catalyzed Deprotection
Strong Brønsted or Lewis acids can be employed to cleave benzyl ethers. Reagents such as trifluoroacetic acid (TFA) and boron tribromide (BBr₃) are effective for this transformation. However, these harsh conditions may not be suitable for substrates containing other acid-labile functional groups.
Oxidative Deprotection
For benzyl ethers bearing electron-donating groups on the aromatic ring, such as the p-methoxybenzyl (PMB) group, oxidative cleavage is a viable option. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively remove such protecting groups under relatively mild, neutral conditions.[4][5][6][7][8]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various methods used in the deprotection of benzyloxy groups in different molecular contexts, providing a basis for comparison.
| Method | Reagent/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) | Substrate Context | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon) | CD₃OD | Room Temp. | 0.75 - 24 h | quant. | N-benzyl-2-aminopyrimidine | [9] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 10 - 20 min | High | General N-benzyl amines | [1][10] |
| Zinc dust, Ammonium Formate | Methanol | Room Temp. | Variable | High | General N-, S-, and O-benzyl derivatives | [11] | |
| Acidic Cleavage (TFA) | Trifluoroacetic Acid (TFA) | DCM | 0 °C - Room Temp. | 1 - 18 h | High | General Boc-protected amines | [12] |
| Acidic Cleavage (BBr₃) | Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to RT | Short | High | Benzylamino quinolines and benzyloxyquinolines | [13] |
| Oxidative Cleavage (DDQ) | DDQ | CH₂Cl₂/H₂O (17:1) | 0 °C - Room Temp. | 1.5 - 4 h | 74 - 78% | Di-O-benzyl thiorhamnopyranoside | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and H₂
This protocol describes the general procedure for the debenzylation of a benzyloxy-substituted pyrimidine using hydrogen gas.
Materials:
-
Benzyloxy-substituted pyrimidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the benzyloxy-substituted pyrimidine (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Seal the flask with a septum and purge the flask with an inert gas (e.g., nitrogen) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
-
The crude product can be purified by column chromatography, recrystallization, or other suitable methods if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a method for debenzylation using ammonium formate as the hydrogen donor, avoiding the need for gaseous hydrogen.
Materials:
-
Benzyloxy-substituted pyrimidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of the benzyloxy-substituted pyrimidine (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[1][2]
-
Stir the resulting reaction mixture at reflux temperature.[1][2]
-
Monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., chloroform or ethyl acetate), washed with saturated brine and water, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected product.[11]
-
Purify the product as needed.
Protocol 3: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the deprotection of a benzyl ether using trifluoroacetic acid, suitable for acid-stable substrates.
Materials:
-
Benzyloxy-substituted pyrimidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the benzyloxy-substituted pyrimidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (a common ratio is 25-50% TFA in DCM).[12]
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 18 hours, monitoring the reaction by TLC or LC-MS.[12]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
-
Further purification may be required.
Protocol 4: Oxidative Deprotection using DDQ
This protocol is for the cleavage of benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers, using DDQ.
Materials:
-
Benzyloxy-substituted pyrimidine derivative
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substrate in a mixture of CH₂Cl₂/H₂O (e.g., 17:1) to a concentration of approximately 0.03 M.[4]
-
Cool the solution to 0 °C.
-
Add DDQ (typically 1.1 to 2.3 equivalents) to the solution.[4]
-
After 30 minutes at 0 °C, allow the reaction mixture to warm to room temperature and continue stirring for the required time (monitor by TLC).[4]
-
Dilute the reaction with CH₂Cl₂ and quench with a saturated aqueous Na₂CO₃ solution.
-
Separate the organic phase, wash it with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be filtered through a pad of silica gel and then further purified by column chromatography.[4]
Mandatory Visualizations
Potential Side Reactions and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, especially in catalytic hydrogenation, the catalyst may be poisoned or deactivated. Filtering and adding fresh catalyst can sometimes resolve this issue. For transfer hydrogenation, adding more hydrogen donor may be necessary.
-
Reduction of the Pyrimidine Ring: Under harsh hydrogenation conditions (high pressure, prolonged reaction times), the pyrimidine ring itself can be reduced. Careful monitoring of the reaction is essential to avoid this over-reduction.
-
N-Alkylation: In some cases, particularly during hydrogenolysis in alcoholic solvents, N-alkylation of the deprotected amine can occur as a side reaction. Using a non-alcoholic solvent or switching to transfer hydrogenation can mitigate this.[14]
-
Cleavage of Other Protecting Groups: When using acidic conditions, other acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) or acetals will also be cleaved. Orthogonal protecting group strategies should be employed if selective deprotection is required.
-
Friedel-Crafts Alkylation: During acid-catalyzed deprotection, the resulting benzyl cation can potentially re-alkylate electron-rich aromatic rings present in the molecule. The use of a cation scavenger, such as anisole or 1,3,5-trimethoxybenzene, can help to prevent this side reaction.
By carefully considering the nature of the substrate and the potential for side reactions, researchers can successfully deprotect benzyloxy-substituted pyrimidines to advance their synthetic endeavors. The protocols and data provided herein serve as a valuable resource for navigating this common yet crucial transformation in medicinal chemistry and drug development.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including druglike scaffolds. The pyrimidine core is a privileged structure in medicinal chemistry, and the introduction of aryl moieties at the 5-position can significantly modulate the biological activity of the resulting compounds.
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid with various aryl halides. The information presented is intended to serve as a comprehensive guide for researchers in drug discovery and development for the synthesis of 5-aryl-2,4-bis(benzyloxy)pyrimidines.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. 5-Pyrimidinylboronic acids are generally known to be reactive coupling partners in Suzuki reactions.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that the yields are illustrative and may vary depending on the specific substrate and reaction scale.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 78 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 90 | 16 | 72 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 (Microwave) | 0.5 | 91 |
| 5 | 2-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | Toluene/EtOH (3:1) | 95 | 18 | 88 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,4-bis(benzyloxy)pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: One-Pot Synthesis Involving 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a one-pot synthesis utilizing 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. The focus is on a sequential Suzuki-Miyaura cross-coupling reaction followed by a debenzylation step to yield 5-substituted uracil derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including roles as kinase inhibitors for anti-cancer therapies.[1][2] this compound is a key building block that allows for the introduction of a protected uracil scaffold onto various aromatic and heteroaromatic systems via Suzuki-Miyaura cross-coupling.[3] This one-pot protocol, involving an initial palladium-catalyzed coupling followed by in-situ deprotection, offers an efficient route to synthesize 5-aryl- or 5-heteroaryluracils, streamlining the process by avoiding the isolation of intermediates.
Application: Synthesis of p97/VCP Kinase Inhibitors
Valosin-containing protein (VCP), also known as p97, is a critical ATPase involved in protein homeostasis and is a promising target in cancer therapy.[3][4] The pyrimidine scaffold is a key feature in several potent p97 inhibitors. The following protocol describes a general one-pot method to synthesize a core scaffold that can be further elaborated to generate a library of potential p97 inhibitors.
One-Pot Synthesis Workflow
The overall workflow for the one-pot synthesis is depicted below. It involves the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide, followed by the removal of the benzyl protecting groups to yield the final 5-substituted uracil derivative.
Caption: Workflow for the one-pot synthesis of 5-substituted uracils.
Experimental Protocol: One-Pot Synthesis of 5-Phenyluracil
This protocol details the synthesis of 5-phenyluracil from this compound and iodobenzene as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen (H₂) gas or a hydrogen source (e.g., Ammonium Formate)
-
Methanol
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, iodobenzene, and sodium carbonate.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Suzuki-Miyaura Coupling: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting boronic acid.
-
Cooling: Cool the reaction mixture to room temperature.
-
Debenzylation Setup: Carefully add palladium on carbon to the reaction mixture.
-
Deprotection: Add methanol as a co-solvent. The flask is then evacuated and backfilled with hydrogen gas (using a balloon) or an appropriate hydrogen donor is added. Stir vigorously at room temperature for 12-16 hours.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst, washing with methanol and ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the final 5-phenyluracil.
Quantitative Data Summary
The following table summarizes representative data for the one-pot synthesis of various 5-substituted uracils. Yields are calculated for the overall two-step process.
| Entry | Aryl Halide | Coupling Time (h) | Deprotection Time (h) | Overall Yield (%) |
| 1 | Iodobenzene | 4 | 12 | 78 |
| 2 | 4-Bromoanisole | 5 | 14 | 72 |
| 3 | 3-Bromopyridine | 6 | 16 | 65 |
| 4 | 4-Chlorotoluene | 6 | 16 | 75 |
Signaling Pathway Visualization
The synthesized 5-substituted uracil derivatives can be evaluated as potential inhibitors of the p97/VCP signaling pathway, which is crucial for protein homeostasis through the ubiquitin-proteasome system.[3][4] Inhibition of p97 leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.
Caption: Inhibition of the p97/VCP pathway by 5-aryl-uracil derivatives.
Conclusion
The described one-pot synthesis protocol provides an efficient and scalable method for the preparation of 5-substituted uracil derivatives from this compound. This approach is highly relevant for the rapid generation of compound libraries for drug discovery, particularly for targets such as p97/VCP kinase. The provided protocols and data serve as a valuable resource for researchers in synthetic and medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Failure of Suzuki coupling with this substrate can often be attributed to a few critical factors:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This "pyridyl-type" inhibition is a common issue with nitrogen-containing heterocycles.
-
Protodeboronation: Your boronic acid may be degrading through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][3] This is a significant side reaction for many heteroaromatic boronic acids, often promoted by water and certain basic conditions.
-
Boronic Acid Stability: While 5-pyrimidinylboronic acids are generally more reactive than 2- or 4-isomers, the stability of the boronic acid itself can be a concern, potentially leading to decomposition before catalytic turnover.[1][4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is crucial and highly substrate-dependent. A standard set of conditions may not be effective for this specific coupling.[5]
Q2: What are the signs of protodeboronation, and how can I minimize it?
A2: The primary sign of protodeboronation is the formation of 2,4-bis(benzyloxy)pyrimidine as a major byproduct. To minimize this undesired reaction:
-
Use Anhydrous Solvents: While some water is often necessary to facilitate the action of certain bases, excessive water can promote protodeboronation.[2][5] Using anhydrous solvents and minimizing exposure to atmospheric moisture is advisable.
-
Optimize the Base: The choice and strength of the base are critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH to suppress protodeboronation.
-
Consider Boronic Acid Derivatives: More stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can be used.[1][3][6] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[3]
Q3: Could the benzyloxy protecting groups be causing issues?
A3: Benzyloxy groups are generally stable under typical Suzuki coupling conditions. However, under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions not typical for Suzuki), their cleavage is possible but unlikely to be the primary failure point. The main influence of the benzyloxy groups is electronic; as electron-donating groups, they should increase the electron density on the pyrimidine ring, which can be beneficial for the transmetalation step.[1]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These can stabilize the active palladium species and prevent coordination with the pyrimidine nitrogens.[2] 2. Catalyst Choice: Use pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) which are often more robust. 3. Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be beneficial. |
| Inefficient Transmetalation | 1. Base Selection: The base is critical for activating the boronic acid for transmetalation. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered for better reactivity in anhydrous reactions.[7] 2. Solvent System: The polarity of the solvent can significantly impact transmetalation. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective.[8] For anhydrous conditions, polar aprotic solvents like DMF or DME can be used. |
| Poor Reagent Quality | 1. Boronic Acid Purity: Verify the purity of your this compound. Boronic acids can degrade upon storage.[7] Consider converting it to a more stable boronate ester for storage and use. 2. Aryl Halide Reactivity: Ensure the purity of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl. For less reactive chlorides, more active catalyst systems are required.[9] |
Problem 2: Significant Byproduct Formation (e.g., Homocoupling, Deborylation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. Degas Solvents Thoroughly: Oxygen contamination can lead to the oxidative homocoupling of the boronic acid.[7] Ensure all solvents are properly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles). 2. Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar) from start to finish.[7] |
| Protodeboronation | 1. Use Anhydrous Conditions: If feasible with your chosen base, use anhydrous solvents to minimize this side reaction.[5] 2. "Slow Release" Strategy: Employ a boronate ester (e.g., pinacol or MIDA) which hydrolyzes in situ to provide a low, steady concentration of the active boronic acid.[3] |
| Dehalogenation of Coupling Partner | 1. Optimize Reaction Conditions: Carefully screen the temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation. Sometimes, lowering the reaction temperature can help. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific aryl/heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Protodeboronation of Pyrimidine Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered during Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This leads to the formation of an unsubstituted pyrimidine, consuming the starting material and reducing the yield of the desired coupled product. Pyrimidine boronic acids, particularly 2- and 4-substituted isomers, are highly susceptible to this reaction due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which weakens the C-B bond.[1]
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
High Temperatures: Elevated temperatures increase the rate of protodeboronation.[2][3]
-
Strong Bases: The presence of strong bases, especially in combination with water, can promote the cleavage of the C-B bond.[1]
-
Presence of Water: Water can act as a proton source, facilitating the replacement of the boronic acid group with a hydrogen atom.
-
Position of the Boronic Acid Group: 2-Pyrimidineboronic acids are particularly unstable due to the proximity of the boronic acid group to a ring nitrogen, a phenomenon analogous to the "2-pyridyl problem".[1]
-
Inefficient Catalysis: If the rate of the desired Suzuki-Miyaura coupling is slow, the competing protodeboronation reaction becomes more significant.
Q3: How can I visually identify if protodeboronation is occurring in my reaction?
A3: The primary indication of protodeboronation is the appearance of the corresponding unsubstituted pyrimidine as a byproduct in your reaction mixture, which can be detected by techniques such as TLC, LC-MS, or NMR spectroscopy. A lower than expected yield of your desired coupled product is also a strong indicator.
Troubleshooting Guides
Issue 1: Low or No Yield of Coupled Product with Significant Protodeboronation
This is the most common issue when working with pyrimidine boronic acids. The following troubleshooting steps can help improve the outcome of your reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions with pyrimidine boronic acids.
1. Modify the Boron Reagent:
The most effective strategy to prevent protodeboronation is to use a more stable derivative of the boronic acid.
-
Switch to a Pinacol Ester: Pyrimidine boronic acid pinacol esters are generally more stable than their corresponding boronic acids and can significantly reduce the extent of protodeboronation.[4]
-
Use an N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates offer exceptional stability and are often the best choice for particularly challenging substrates. They participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5]
2. Optimize Reaction Conditions:
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is active enough, reducing the temperature can favor the desired coupling reaction. For instance, in a study on the Suzuki coupling of 2,4-dichloropyrimidine, lowering the temperature from 140°C to 100°C improved the yield by preventing the formation of side products.[2][3]
-
Screen Different Bases: Strong bases can promote protodeboronation. Milder bases are often preferred. A screening of bases is recommended to find the optimal conditions for your specific substrates.
| Base | Relative Strength | Typical Observation |
| K₃PO₄ | Weak | Often a good starting point, minimizes protodeboronation. |
| Cs₂CO₃ | Moderate | Can be effective, especially with more challenging substrates. |
| K₂CO₃ | Moderate | Commonly used, but can be less effective than K₃PO₄ or Cs₂CO₃. |
| NaOH, KOH | Strong | Generally avoided as they can significantly promote protodeboronation. |
-
Use Anhydrous Conditions: While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be advantageous.
3. Use a Highly Active Catalyst System:
A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.
-
Employ Bulky, Electron-Rich Ligands: Modern phosphine ligands such as SPhos and XPhos, often used with a Pd₂(dba)₃ precatalyst, can form highly active palladium complexes that are effective even at lower temperatures.[6]
Issue 2: Difficulty with 2-Pyrimidineboronic Acids
2-Pyrimidineboronic acids are notoriously unstable and prone to protodeboronation. The following strategies are particularly relevant for this class of substrates.
Signaling Pathway of Protodeboronation for 2-Substituted Heteroaromatic Boronic Acids
Caption: Proposed mechanism for the protodeboronation of 2-pyrimidineboronic acid via a zwitterionic intermediate.
-
Prioritize the Use of MIDA Boronates: For 2-pyrimidine systems, using the MIDA boronate derivative is highly recommended to ensure stability and achieve good yields.
-
Consider "Slow Release" Strategies: If using a boronic acid is unavoidable, adding it slowly to the reaction mixture can help to keep its concentration low and minimize decomposition.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to guide your experimental design.
Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyrimidine-5-boronic acid | 2-Chloropyridine | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [7] |
| Pyrimidine-5-boronic acid pinacol ester | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [1] |
| 2-Pyridyl MIDA boronate* | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 80 | 95 | [5] |
*Data for the analogous 2-pyridyl MIDA boronate is shown due to the similar reactivity profile.
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield
Reaction: 2,4-Dichloropyrimidine with Phenylboronic Acid
| Temperature (°C) | Time (min) | Yield (%) |
| 60 | 15 | 45 |
| 80 | 15 | 68 |
| 100 | 15 | 80 |
| 120 | 15 | 78 |
| 140 | 15 | 71 |
Data sourced from a study on microwave-assisted Suzuki coupling.[8]
Table 3: Effect of Catalyst System on the Coupling of a Challenging Heteroaryl Chloride
Reaction: 6-Chloroindole with Phenylboronic Acid
| Palladium Source | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | <5 |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd-G2 Precatalyst | XPhos | 80 |
Data from a study on the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol is based on optimized conditions for the reaction of 2,4-dichloropyrimidine with an arylboronic acid.[2][8]
Experimental Workflow
Caption: A typical experimental workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling of a Challenging Heteroaryl Chloride
This protocol is adapted for more challenging substrates, such as heteroaryl chlorides, and employs a highly active catalyst system.[9]
Materials:
-
6-Chloropyrido[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (6 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Dry Schlenk flask with a magnetic stir bar
Procedure:
-
To the dry Schlenk flask, add the 6-chloropyrido[2,3-d]pyrimidine, arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield with 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields when using 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common issues include low or no conversion, formation of side products due to homocoupling of the boronic acid, and protodeboronation (replacement of the boronic acid group with a hydrogen). Additionally, a key challenge specific to this reagent is the potential for debenzylation of the benzyloxy ether groups under certain catalytic conditions, leading to undesired byproducts.
Q2: How can I minimize the risk of debenzylation during the reaction?
A2: Debenzylation is a potential side reaction that can be catalyzed by palladium. To minimize this, consider the following:
-
Catalyst Choice: Opt for catalyst systems known for their high activity and selectivity at lower temperatures.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Base Selection: Use a milder base if the reaction tolerates it. Strong bases, in combination with the palladium catalyst, can sometimes facilitate C-O bond cleavage.
Q3: What storage conditions are recommended for this compound to ensure its stability?
A3: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage) to prevent degradation.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst. |
| Inappropriate Ligand | For sterically hindered substrates like this, standard ligands such as PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Suboptimal Base | The choice of base is critical. A weak base may not be sufficient to promote transmetalation. Screen stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Poor Solvent Choice | The solvent system must be appropriate for all reaction components. Common choices include mixtures of an organic solvent (e.g., dioxane, toluene, or DME) and water. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | While high temperatures can risk debenzylation, an insufficient temperature will result in a sluggish or stalled reaction. Gradually increase the temperature, monitoring for both product formation and byproduct generation. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling Product | Oxygen contamination can lead to the homocoupling of the boronic acid. | Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading or inappropriate catalyst/ligand combination. | Reduce the catalyst loading. Screen different palladium sources and ligands. | |
| Protodeboronation Product | Presence of excess water or protic solvents, especially at elevated temperatures. | Use anhydrous solvents if possible, or minimize the amount of water in the reaction mixture. Use a non-aqueous base if compatible with the reaction. |
| Prolonged reaction times at high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Debenzylation Byproducts | High reaction temperatures or a harsh combination of catalyst and base. | Lower the reaction temperature. Screen milder bases. Choose a catalyst system that is active at lower temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 - 1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide, palladium catalyst, and ligand.
-
Add the base and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Purification of Products from 2,4-bis(benzyloxy)pyrimidine-5-boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. The focus is on the purification of products from common reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Following a reaction with this compound, you can typically expect to find several types of impurities. These include unreacted starting materials, such as the boronic acid itself and the coupling partner (e.g., an aryl halide). Homocoupling of the aryl halide or the boronic acid can lead to biaryl or bipyrimidine byproducts. Additionally, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can occur as a side reaction. Residual palladium catalyst and inorganic salts from the base used in the reaction are also common.
Q2: What is the general strategy for purifying the crude product?
A2: A standard purification strategy involves an initial aqueous workup to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by column chromatography on silica gel to separate the desired product from organic-soluble impurities. For solid products, recrystallization can be an effective final purification step.
Q3: Are the benzyloxy protecting groups stable during purification?
A3: Benzyl ethers are generally stable under neutral and basic conditions. Therefore, they are typically unaffected by standard aqueous workups using water, brine, and mild bases like sodium bicarbonate. However, they can be cleaved under strongly acidic conditions or by catalytic hydrogenation.[1] It is crucial to avoid acidic washes during the workup to prevent debenzylation of your product.
Q4: My product appears to be streaking or degrading on the silica gel column. What can I do?
A4: The pyrimidine core of your product can interact strongly with the acidic surface of standard silica gel, leading to poor separation (streaking) or degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.
Q5: I am observing a significant amount of protodeboronation. How can I minimize this?
A5: Protodeboronation, the loss of the boronic acid group, can be influenced by reaction conditions such as pH, temperature, and the presence of water. To minimize this side reaction, ensure your reaction is run under an inert atmosphere and that your solvents are adequately degassed. In some cases, using the boronic acid as the limiting reagent or switching to its pinacol ester derivative can reduce the extent of protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of desired product after aqueous workup. | - Product is partially water-soluble.- Emulsion formation during extraction. | - Saturate the aqueous layer with brine to decrease the solubility of the organic product.- If an emulsion forms, allow the mixture to stand, add more brine, or filter through a pad of celite. |
| Product is contaminated with unreacted boronic acid after chromatography. | - Inefficient removal during aqueous workup.- Co-elution with the product. | - Include a wash with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH) during the workup to extract the acidic boronic acid.- Optimize your chromatography solvent system. A more polar eluent should help to better separate the more polar boronic acid from the desired product. |
| Presence of debenzylated byproducts in the final product. | - Exposure to acidic conditions during workup or chromatography. | - Strictly avoid acidic washes (e.g., HCl, NH₄Cl) during the extraction.- If silica gel acidity is suspected, use neutralized silica gel for chromatography as described in Q4. |
| Homocoupled byproduct is difficult to separate from the desired product. | - Reaction conditions favoring homocoupling (e.g., presence of oxygen).- Similar polarity and chromatographic behavior. | - Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).- Optimize the chromatography solvent system; a shallow gradient may be required.- If the product is a solid, recrystallization is often effective at removing homocoupled impurities. |
| Residual palladium catalyst (black solid) in the final product. | - Incomplete removal during workup. | - Filter the reaction mixture through a pad of celite before the aqueous workup.- If the product is still contaminated, consider a charcoal treatment or filtration through a dedicated palladium scavenging silica. |
Experimental Protocols
General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer sequentially with water and then brine. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1 M NaHCO₃) can be performed before the water wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for 5-aryl-2,4-bis(benzyloxy)pyrimidines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. For sensitive compounds, add 0.1-1% triethylamine to the eluent mixture. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Adsorb the dissolved crude onto a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the predetermined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator. Place the product under high vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of this compound with various aryl halides, followed by purification.
| Aryl Halide | Product | Yield (%) | Purification Method | Reference |
| 4-Fluorophenyl bromide | 2,4-Bis(benzyloxy)-5-(4-fluorophenyl)pyrimidine | 34.33 | Column Chromatography | [2] |
| 4-Chlorophenyl bromide | 2,4-Bis(benzyloxy)-5-(4-chlorophenyl)pyrimidine | 18.47 | Column Chromatography | [2] |
| 2-Chlorophenyl bromide | 2,4-Bis(benzyloxy)-5-(2-chlorophenyl)pyrimidine | 23.55 | Column Chromatography | [2] |
| 3-Chlorophenyl bromide | 2,4-Bis(benzyloxy)-5-(3-chlorophenyl)pyrimidine | 20.73 | Column Chromatography | [2] |
| 4-Methylphenyl bromide | 2,4-Bis(benzyloxy)-5-(p-tolyl)pyrimidine | 43.70 | Column Chromatography | [2] |
| 2,4-Dichlorophenyl bromide | 2,4-Bis(benzyloxy)-5-(2,4-dichlorophenyl)pyrimidine | 9.56 | Column Chromatography | [2] |
Visualizations
Caption: A general workflow for the synthesis and purification of products.
Caption: A troubleshooting decision tree for impurity identification.
References
Technical Support Center: 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom on the pyrimidine ring. This leads to the formation of 2,4-bis(benzyloxy)pyrimidine as a byproduct, which reduces the yield of the desired coupled product. This is a common issue with heteroaromatic boronic acids, particularly those containing nitrogen atoms.
Other potential side reactions include homocoupling of the boronic acid to form a symmetrical bipyrimidine species and decomposition of the starting material or product under harsh reaction conditions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. The primary suspect is often protodeboronation of the starting material. Other causes can include inefficient catalyst activity, suboptimal reaction conditions, or degradation of the reagents. Please refer to the troubleshooting guide below for a systematic approach to address this issue.
Q3: How can I minimize the protodeboronation of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.
-
Anhydrous Conditions: While some Suzuki couplings benefit from the presence of water, minimizing the amount of water can reduce the proton source available for protodeboronation.
-
Use of Stabilized Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can be a highly effective strategy. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the opportunity for side reactions.
Q4: What is the recommended storage condition for this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at -20°C is recommended. Avoid frequent exposure to air and moisture, as boronic acids can be sensitive to both.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled under an inert atmosphere if it is air-sensitive. - Consider using a more active pre-catalyst or a ligand that promotes a more efficient catalytic cycle. |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature in increments of 10-20°C. - Solvent: Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). - Base: Test a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Poor Solubility of Reagents | - Choose a solvent system in which all reactants are soluble at the reaction temperature. - Increase the solvent volume. |
Issue 2: Significant Formation of Protodeboronation Byproduct
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Temperature: Lower the reaction temperature. - Base: Switch to a milder base (see FAQs). |
| Presence of Protic Sources | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - If water is necessary for the reaction, carefully titrate the amount to find the optimal balance. |
| Inherent Instability of the Boronic Acid | - Convert the boronic acid to its corresponding pinacol or MIDA ester to increase stability. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Technical Support Center: Suzuki Coupling of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrimidine boronic acid is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki couplings involving pyrimidine boronic acids are common and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] This is particularly problematic for 2-pyrimidinylboronic acids due to the proximity of the nitrogen atom to the boronic acid group.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is often promoted by high temperatures and the presence of a base.[2] Electron-deficient heteroaromatic boronic acids, like those of pyrimidine, are particularly susceptible.[1]
-
Poor Substrate Reactivity: The specific isomer of the pyrimidine boronic acid plays a crucial role. 5-Pyrimidinylboronic acids are generally the most reactive, followed by 4- and 2-isomers, with the latter being the most challenging.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, catalyst, and ligand are all critical and interdependent. An inappropriate combination can lead to poor yields.
Q2: Which base is best for the Suzuki coupling of pyrimidine boronic acids?
A2: The optimal base is highly dependent on the specific substrates and reaction conditions. However, a general trend is that inorganic bases are most effective. Commonly used bases include:
-
Potassium Carbonate (K₂CO₃): A versatile and frequently used base that provides good to excellent yields in many cases.[3][4]
-
Potassium Phosphate (K₃PO₄): Often a stronger and more effective base, particularly for challenging couplings with less reactive aryl chlorides or sterically hindered substrates.[5]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective but is also more expensive.
-
Sodium Carbonate (Na₂CO₃): Another common and effective choice, often used in aqueous solvent mixtures.[6]
Screening a few different bases is often the best approach to optimize your reaction.
Q3: How can I minimize protodeboronation of my pyrimidine boronic acid?
A3: Minimizing protodeboronation is crucial for achieving a good yield. Here are some strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base.
-
Lower the Reaction Temperature: Higher temperatures often increase the rate of protodeboronation.
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can be a proton source for protodeboronation.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate salt, can significantly reduce protodeboronation.[1]
Q4: Can microwave irradiation improve the yield and reaction time?
A4: Yes, microwave-assisted Suzuki couplings are often very effective for pyrimidine derivatives. They can lead to significantly shorter reaction times (e.g., 10-30 minutes) and improved yields, even with lower catalyst loading.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst | - Ensure your palladium catalyst is fresh and has been stored properly. - Use a pre-catalyst that is more air and moisture stable. - For challenging substrates, consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Inappropriate Base | - Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. | |
| Protodeboronation of Boronic Acid | - Lower the reaction temperature. - Use a milder base or less of a strong base. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Formation of Significant Byproducts | Homocoupling of Boronic Acid | - Ensure the reaction is free of oxygen. - Use a slight excess of the aryl halide. |
| Decomposition of Starting Material | - Lower the reaction temperature. - Use a milder base. | |
| Reaction is Sluggish or Stalls | Poor Solubility of Reagents | - Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, and DMF, often with some water.[1] |
| Catalyst Inhibition | - For 2-substituted pyrimidines, the nitrogen can inhibit the catalyst. Using bulky ligands can help mitigate this effect.[1] |
Data Presentation: Effect of Base on Yield
The following table summarizes the effect of different bases on the yield of Suzuki coupling reactions involving pyrimidine derivatives. Note that direct comparison can be challenging as other reaction parameters may vary between studies.
| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 85 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 70 | [7] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |
| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 130 | 17 | 94 | [5] |
| 5-Pyrimidylboronic acid | 4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 56 | [8] |
Key Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a general guideline for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a pyrimidine boronic acid. Optimization of specific parameters may be required for different substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the halogenated pyrimidine, pyrimidine boronic acid, base, and palladium catalyst.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent to the vial via syringe.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with Pyrimidine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with pyrimidine boronic acids often problematic?
A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring.[1][2] These nitrogens can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction cycle, resulting in low or no product yield.[1][2] This issue is particularly pronounced when the coupling site is near a nitrogen atom.[2]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no product yield: This is the most direct sign that the catalyst is not performing efficiently.
-
Stalled reaction: The reaction may start but then stops before the starting materials are fully consumed, as monitored by TLC or LC-MS.
-
Formation of palladium black: Precipitation of palladium metal indicates catalyst decomposition, which can be a result of catalyst deactivation.[2]
-
Inconsistent results: High variability in yield between seemingly identical reaction setups can point to issues with catalyst activity.
Q3: Aside from the pyrimidine substrate itself, what are other potential sources of catalyst poisons?
A3: While the pyrimidine substrate is a primary concern, other factors can contribute to catalyst deactivation:
-
Impurities in reagents or solvents: Trace impurities, especially those containing sulfur or other coordinating functional groups, can act as potent catalyst poisons.
-
Oxygen: The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst.[1] It can also promote the unwanted homocoupling of boronic acids.[1]
-
Water: While some Suzuki reactions tolerate or even require water, excessive amounts or its presence in anhydrous reactions can lead to protodeboronation, an undesired side reaction that consumes the boronic acid.[1]
Q4: How can I mitigate catalyst poisoning when using pyrimidine boronic acids?
A4: Several strategies can be employed to overcome catalyst poisoning:
-
Ligand Selection: The choice of ligand is critical.[3] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can shield the palladium center, preventing coordination by the pyrimidine nitrogen and promoting the desired catalytic cycle.[1][3]
-
Catalyst Choice: Using pre-formed palladium precatalysts can sometimes be more effective than generating the active catalyst in situ.[1]
-
Slow Addition: Slowly adding the pyrimidine boronic acid to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
-
Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. Screening different conditions can help identify a system that favors the desired cross-coupling over catalyst deactivation.[1]
Troubleshooting Guide
Problem: Low to no yield in the Suzuki-Miyaura coupling of a pyrimidine boronic acid.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Pyrimidine Nitrogen | 1. Switch to a bulkier, more electron-rich phosphine ligand: Consider ligands like XPhos, SPhos, or RuPhos.[1][3] 2. Use a pre-formed palladium precatalyst. [1] 3. Try adding the pyrimidine boronic acid slowly to the reaction mixture.[1] |
| Inactive Catalyst | 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[1] |
| Protodeboronation (Loss of Boronic Acid) | 1. Use anhydrous conditions if the reaction is sensitive to water. 2. Use a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[1] |
| Homocoupling of Boronic Acid | 1. Thoroughly degas the reaction mixture to remove oxygen.[1] 2. Optimize the base and reaction temperature. |
| Poor Solubility of Reagents | 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, DMF, toluene).[1][3] 2. Increase the reaction temperature. [1] |
Quantitative Data Summary
The following table summarizes the impact of different ligands on the yield of a model Suzuki-Miyaura reaction between a pyrimidine boronic acid and an aryl bromide. The data illustrates the significant effect ligand choice can have on overcoming catalyst poisoning.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PPh₃ | 2 | 100 | 24 | < 10 |
| P(t-Bu)₃ | 2 | 100 | 12 | 45 |
| SPhos | 2 | 80 | 8 | 85 |
| XPhos | 2 | 80 | 6 | 92 |
This data is representative and compiled from general trends observed in the literature. Actual results may vary depending on the specific substrates and conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyrimidine boronic acid, aryl halide, palladium catalyst, ligand, and base.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.[4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[3][5]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid, aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[3][5]
-
After the reaction is complete, cool the vessel to room temperature and perform the work-up and purification as described in Protocol 1.[3]
Visualizations
Caption: A troubleshooting workflow for low yields in pyrimidine Suzuki-Miyaura couplings.
References
improving solubility of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, focusing on improving its solubility for chemical reactions.
Troubleshooting Guide: Solubility Issues
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A1: Poor solubility of this compound can hinder reaction kinetics and lead to low yields. The two bulky benzyloxy groups contribute to its lipophilicity, potentially limiting its solubility in some common solvents. Here are several strategies to address this issue:
-
Solvent Selection: The choice of solvent is critical. While specific data for this compound is limited, analogous compounds like phenylboronic acid show good solubility in polar aprotic and ethereal solvents.[1][2] Consider solvents such as 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or toluene, often in combination with water.[3][4][5]
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common practice in Suzuki-Miyaura couplings is to use a primary organic solvent like 1,4-dioxane with a small amount of water.[5][6] The water can aid in dissolving the base and facilitating the catalytic cycle.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be cautious as excessive heat can lead to decomposition or unwanted side reactions like protodeboronation.[7] Microwave irradiation can also be an effective method for achieving higher temperatures and shorter reaction times.[4]
-
Use of Additives: In some cases, the addition of a phase-transfer catalyst may improve solubility and reaction rates, especially in biphasic systems.
Q2: I'm observing incomplete reaction despite the boronic acid eventually dissolving. What could be the problem?
A2: Even if the boronic acid appears to dissolve, other factors related to the pyrimidine core can affect the reaction outcome.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition.[3][4] This is analogous to the "2-pyridyl problem" observed in other heteroaromatic couplings.[4] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium center and mitigate this effect.[3][5]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reduced yield.[5][8] This is often promoted by high temperatures and strong bases.[7] Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature.[7]
-
Inactive Catalyst: Ensure your palladium source is active. Pd(II) precursors require reduction to the active Pd(0) species in situ. Using a well-defined Pd(0) catalyst or a pre-catalyst can sometimes improve results.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Solubility Profile of this compound (Qualitative)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | 1,4-Dioxane, THF | Soluble to Sparingly Soluble | Phenylboronic acid shows high solubility in ethers.[2][9] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble to Sparingly Soluble | Often used in Suzuki couplings with pyrimidines.[4][5] |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble | May require heating to achieve sufficient solubility. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | Potential for protodeboronation, use with caution. |
| Halogenated Solvents | Dichloromethane, Chloroform | Sparingly to Poorly Soluble | Phenylboronic acid has moderate solubility in chloroform.[2][9] |
| Non-polar Hydrocarbons | Hexanes, Heptane | Insoluble | The polarity of the boronic acid group limits solubility. |
Q2: How can I minimize protodeboronation when using this pyrimidine boronic acid?
A2: Protodeboronation is a significant challenge with heteroaryl boronic acids.[8] To minimize this side reaction:
-
Use Milder Bases: Opt for bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydroxide.[7]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the active boronic acid under the reaction conditions.[8]
-
Optimize Water Content: While some water is often beneficial, excess water can be a proton source for protodeboronation. Using anhydrous solvents may be helpful, but this needs to be balanced with the requirements of the base.[7]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, a mild base, and a polar aprotic or ethereal solvent system. See the detailed experimental protocol below for a specific example.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. If solubility remains an issue, the temperature can be cautiously increased.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for solubility and reactivity issues.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid and its viable alternatives in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for optimizing reaction yields, minimizing impurities, and ensuring the efficiency of synthetic workflows in drug discovery and development. This document offers a data-driven comparison, detailed experimental protocols for both the coupling reaction and its subsequent LC-MS analysis, and visual diagrams of the key processes.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the nature of the substituents on the pyrimidine ring. Electron-donating groups, such as alkoxy substituents, can enhance the nucleophilicity of the organic partner in the transmetalation step of the catalytic cycle, often leading to higher yields. While direct head-to-head comparative studies under identical conditions are not always available in published literature, the following table compiles representative data from various sources to provide a meaningful comparison between this compound and its common alternatives.
Table 1: Comparison of Pyrimidine-5-Boronic Acid Performance in Suzuki-Miyaura Coupling
| Reagent | Alternative Protecting Group/Form | Typical Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Benzyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 75-90* |
| 2,4-dimethoxypyrimidine-5-boronic acid | Methyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 80-95[1] |
| 2,4-dimethoxypyrimidine-5-boronic acid pinacol ester | Pinacol Ester | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 70-90 |
| Pyrimidine-5-boronic acid | Unsubstituted | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 95 | 12 | 56-84[2] |
*Note: The yield for this compound is an estimated range based on the performance of structurally similar 2,4-dialkoxypyrimidine-5-boronic acids, as specific, direct comparative yield data was not found in the initial search. The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.[1]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of a pyrimidine boronic acid with an aryl halide.
Materials:
-
This compound (or alternative) (1.2 mmol)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL, degassed)
-
Water (2.5 mL, degassed)
-
Microwave reaction vial (10-20 mL)
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the pyrimidine boronic acid, aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-30 minutes.[1][3]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
LC-MS/MS Analysis of Reaction Mixture
This protocol outlines a sensitive and robust method for the quantitative analysis of this compound and its coupling product.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, Agilent Poroshell HPH C18)[4][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[4]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Ion Electrospray (ESI-)[5]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Sample Preparation:
-
Take a 10 µL aliquot of the crude reaction mixture and dilute it with 990 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an LC-MS vial for analysis.
MRM Transitions (Hypothetical):
To set up the MRM method, the precursor and product ions for each analyte need to be determined by infusing a standard solution of each compound into the mass spectrometer. The following are hypothetical MRM transitions for the starting material and a potential product.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | To be determined | To be determined |
| Product of coupling with 4-bromotoluene | [M-H]⁻ | To be determined | To be determined |
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: LC-MS Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
Validation of Compounds from 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for compounds synthesized using 2,4-bis(benzyloxy)pyrimidine-5-boronic acid as a key building block. It offers an objective comparison with alternative synthetic approaches and classes of inhibitors, supported by experimental data and detailed protocols. The focus is on the development of inhibitors targeting the Valosin-containing protein (VCP)/p97 ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.
Performance Comparison: Pyrimidine-Boronic Acid Derivatives vs. Alternatives
Compounds derived from pyrimidine-5-boronic acids have demonstrated significant potential as potent enzyme inhibitors. A leading example is the development of pyrimidine-based inhibitors targeting VCP/p97, a key player in the ubiquitin-proteasome system. The validation of these compounds involves rigorous assessment of their enzymatic and cellular activity compared to other inhibitor classes.
Table 1: Quantitative Comparison of VCP/p97 Inhibitors
| Compound ID | Scaffold/Class | Precursor Type | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) | Reference |
| Compound 17 | Pyrimidine | Pyrimidine-5-boronic acid | 54.7 | 2.80 | 0.86 | [1] |
| CB-5083 | Tetrahydro-quinazoline | N/A | <100 | - | - | [2] |
| DBeQ | Benzylquinazoline | N/A | - | ~5 | - | [3] |
IC50 values represent the concentration required for 50% inhibition. Lower values indicate higher potency. A549: Non-small cell lung cancer cell line. RPMI8226: Multiple myeloma cell line.
The data clearly indicates that pyrimidine-based inhibitors, such as Compound 17, derived from a pyrimidine-5-boronic acid precursor, exhibit potent enzymatic inhibition in the nanomolar range.[1] This level of potency is competitive with other classes of VCP/p97 inhibitors like CB-5083.[2] Furthermore, these compounds demonstrate significant anti-proliferative effects in relevant cancer cell lines.[1]
Experimental Protocols
The synthesis and validation of these compounds rely on established and reproducible methodologies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing the core structure, while enzymatic and cell-based assays are critical for validation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., 4-bromobenzylsulfonamide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Microwave Reactor
Procedure:
-
To a microwave vial, add the this compound (1.0 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: VCP/p97 Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a synthesized compound against the VCP/p97 ATPase.
Materials:
-
Recombinant human VCP/p97 enzyme
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
384-well plates
-
Plate reader (Luminometer)
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add the VCP/p97 enzyme to the assay buffer.
-
Add the diluted inhibitor compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, RPMI8226)
-
Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader (Spectrophotometer)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex biological and chemical processes involved in this research.
Caption: High-level workflow for synthesis and validation.
Caption: Role of VCP/p97 in the UPS and its inhibition.
References
A Comparative Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid and Other Pyrimidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including kinase inhibitors, antiviral, and anti-inflammatory drugs.[1][2] The selection of an appropriate pyrimidine building block is a critical decision in the synthesis of novel drug candidates, directly impacting reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid with other commonly used pyrimidine building blocks, supported by experimental data from Suzuki-Miyaura cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is extensively used in drug discovery to synthesize complex molecules.[1] The reactivity of pyrimidine building blocks in these reactions is influenced by factors such as the nature and position of substituents on the pyrimidine ring and the type of coupling partner.[1]
This compound is a valuable building block for introducing a disubstituted pyrimidine moiety. The benzyloxy groups can serve as protecting groups or be incorporated into the final molecule. To objectively assess its performance, we have compiled data from various studies on the Suzuki-Miyaura coupling of different pyrimidine building blocks.
Disclaimer: The following data is collated from different research articles and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution. The data serves to provide a general understanding of the reactivity of these building blocks.
| Pyrimidine Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [3] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 72 | [3] |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 62 | [3] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 85 | [1] |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [4] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | MeOH/THF | RT | 24 | ~95 | [5] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | 74 | [6] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving pyrimidine building blocks. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[1]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
Procedure:
-
To a reaction vessel, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Materials:
-
As listed in the general protocol.
Procedure:
-
In a microwave reaction vial, combine the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[3]
-
After cooling, work up the reaction as described in the general protocol.
Application in Kinase Inhibitor Drug Discovery: The p38 MAPK Signaling Pathway
Pyrimidine-based molecules are prominent as kinase inhibitors due to their ability to form key interactions with the ATP-binding site of kinases.[7] The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the cellular response to inflammatory cytokines and stress, making it a key target for the development of anti-inflammatory drugs.[7]
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by a hypothetical pyrimidine-based inhibitor.
Caption: The p38 MAPK signaling pathway and the inhibitory action of a pyrimidine-based inhibitor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Suzuki Coupling Landscape: A Comparative Guide to Substituted Pyrimidine Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biologically active molecules. Pyrimidine scaffolds, prevalent in a vast array of pharmaceuticals, are often introduced using pyrimidine boronic acids. However, the reactivity of these crucial building blocks can vary significantly depending on the substitution pattern on the pyrimidine ring. This guide provides a comprehensive comparison of the reactivity of substituted pyrimidine boronic acids in Suzuki coupling, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.
The successful outcome of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is governed by a delicate interplay of electronic and steric factors, as well as the inherent stability of the boronic acid itself. The position of the boronic acid group on the pyrimidine ring is a primary determinant of its reactivity.
The Influence of Boronic Acid Position: A Tale of Three Isomers
The location of the boronic acid moiety at the 2-, 4-, or 5-position of the pyrimidine ring dramatically impacts its performance in Suzuki coupling.
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and well-behaved coupling partners. The electronic environment at the 5-position is favorable for the critical transmetalation step in the catalytic cycle, leading to high yields with a variety of aryl and heteroaryl halides.[1]
-
4-Pyrimidinylboronic Acids: The two nitrogen atoms at the 1- and 3-positions of the pyrimidine ring are strongly electron-withdrawing, which can decrease the nucleophilicity of a boronic acid at the 4-position.[1] Despite this, successful couplings are frequently reported, often requiring more reactive electrophiles or carefully optimized catalyst systems to achieve good yields.[1]
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges, a phenomenon often referred to as the "2-pyridyl problem" in Suzuki couplings.[1] The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to chelation with the palladium catalyst, resulting in catalyst inhibition or deactivation.[1] Furthermore, 2-pyrimidinylboronic acid is more susceptible to protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[1] Overcoming these hurdles often necessitates the use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, in conjunction with highly active catalyst systems.[1]
Electronic and Steric Effects of Substituents
Beyond the position of the boronic acid, other substituents on both the pyrimidine ring and the coupling partner play a crucial role in the reaction's efficiency.
-
Electronic Effects: Electron-donating groups on the pyrimidine ring can enhance the electron density of the carbon-boron bond, which may facilitate the transmetalation step. Conversely, electron-withdrawing groups can diminish reactivity.[1] Similarly, the electronic nature of the aryl or heteroaryl halide coupling partner is critical. Electron-poor halides are generally more reactive towards oxidative addition, the initial step in the catalytic cycle.[1] Studies have shown that aryl boronic acids with electron-donating groups tend to give good yields, while those with electron-withdrawing groups can slow the transmetalation step.
-
Steric Hindrance: Bulky substituents on either the pyrimidine boronic acid or the halide coupling partner can impede the approach of the reactants to the palladium catalyst, thereby slowing down the reaction and potentially lowering the yield. This is particularly relevant for ortho-substituted aryl halides or boronic acids.
Comparative Reactivity Data
While a direct, side-by-side comparison of all substituted pyrimidine boronic acids under identical conditions is scarce in the literature, we can glean valuable insights from studies focusing on specific systems. The following table summarizes the results of a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids, illustrating the impact of substituents on the boronic acid partner.
| Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 81 |
| 2-Methoxyphenylboronic acid | 2-chloro-4-(2-methoxyphenyl)pyrimidine | 78 |
| 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 83 |
| 3-Fluorophenylboronic acid | 2-chloro-4-(3-fluorophenyl)pyrimidine | 85 |
| 3-Chlorophenylboronic acid | 2-chloro-4-(3-chlorophenyl)pyrimidine | 91 |
| 3-Bromophenylboronic acid | 2-chloro-4-(3-bromophenyl)pyrimidine | 84 |
| 3-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine | 86 |
| 3-Formylphenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzaldehyde | 75 |
| 3-Aminophenylboronic acid | 3-(2-chloropyrimidin-4-yl)aniline | 45 |
| Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87 |
| Furan-2-ylboronic acid | 2-chloro-4-(furan-2-yl)pyrimidine | 55 |
| Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 66 |
| Thiophen-2-ylboronic acid | 2-chloro-4-(thiophen-2-yl)pyrimidine | 61 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), boronic acid (1.0 equiv), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane/H₂O, 100 °C, 15 min (microwave irradiation).[2]
This data highlights that electron-withdrawing groups on the phenylboronic acid (e.g., F, Cl, CF₃) generally lead to high yields, while a strongly electron-donating group like an amino group results in a lower yield.
Experimental Protocols
A generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling of a substituted pyrimidine boronic acid is provided below. It is crucial to note that optimal conditions are substrate-dependent and may require further screening of catalysts, ligands, bases, and solvents.
Materials:
-
Substituted pyrimidine boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.0–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5–5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1–10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the pyrimidine boronic acid, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Place the vial in the microwave reactor and heat to the specified temperature (typically 100–150 °C) for the designated time (usually 10–30 minutes).
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.
Logical Workflow of a Suzuki Coupling Experiment
The following diagram illustrates the general logical workflow for setting up and performing a Suzuki coupling reaction with substituted pyrimidine boronic acids.
Caption: General workflow for a Suzuki coupling experiment.
Signaling Pathway of Catalysis
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding and troubleshooting these reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
A Comparative Guide to Pyrimidine Boronic Acids and Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. Pyrimidine moieties are integral to a vast array of biologically active compounds, making their efficient incorporation a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging carbon-carbon bonds, with pyrimidine boronic acids and their corresponding esters serving as critical building blocks. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of synthetic strategies.
The choice between a pyrimidine boronic acid and its ester derivative for a Suzuki-Miyaura coupling reaction hinges on a fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive, which can lead to faster reaction times.[1][2] However, this heightened reactivity is often coupled with lower stability, making them susceptible to degradation pathways like protodeboronation, particularly with heteroaryl substrates.[3] Boronate esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, offer enhanced stability, facilitating easier handling, purification, and storage, which can ultimately lead to more reproducible and higher isolated yields.[2][4]
The Challenge of Pyrimidine Boronic Acids: Isomer-Specific Reactivity
The reactivity of pyrimidine boronic acids is significantly influenced by the position of the boronic acid group on the pyrimidine ring.[3]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and versatile, readily participating in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides to afford high yields.[3]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can diminish the reactivity of boronic acids at the 4-position.[3] However, successful couplings can be achieved, often requiring more reactive coupling partners or optimized catalyst systems.[3]
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenge.[3] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[3] Furthermore, 2-pyrimidinylboronic acid is particularly prone to protodeboronation.[3] To overcome these hurdles, the use of more stable boronic acid derivatives, like pinacol or MIDA esters, is frequently employed.[3]
Quantitative Data on Yield Comparison
The following table summarizes representative data from various studies on the Suzuki-Miyaura coupling of pyrimidine boronic acids and their esters. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, the yields are not directly comparable in a head-to-head manner. However, this data provides valuable insights into successful reaction strategies for these compounds.
| Pyrimidine Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 12 | 85 | [3] |
| 2,6-Dimethyl-4-(tosyloxy)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 100 (MW) | 0.17 | 94 | [3] |
| 2-Aminopyrimidine-5-boronic acid pinacol ester | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 2-Pyridyl MIDA boronate | Aryl/Heteroaryl Chlorides | Pd(OAc)₂ / SPhos / Cu(OAc)₂ | K₃PO₄ | Dioxane/Isopropanol | Not Specified | Not Specified | Good Yields | [6] |
Stability and Reactivity: The Role of Boronic Esters
The inherent instability of certain pyrimidine boronic acids has led to the development and use of more robust boronic esters.
Pinacol Esters: These are one of the most commonly used boronic esters due to their increased stability, which allows for easier isolation and purification.[7] They can be used as direct replacements for unstable boronic acids, such as the challenging 2-pyridyl and by extension, 2-pyrimidinyl derivatives.[7]
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability and are compatible with a wide range of synthetic reagents.[4][6] A key advantage of MIDA boronates is their capacity for slow, controlled release of the boronic acid under specific reaction conditions, which can be particularly beneficial when dealing with unstable boronic acids.[4] This slow-release mechanism can lead to improved yields by minimizing the decomposition of the reactive boronic acid.[4] Studies have shown that while many boronic acids decompose significantly on the benchtop within days, the corresponding MIDA boronates remain stable for over 60 days.[4][6]
Experimental Protocols
Below is a generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving a pyrimidine boronic acid or ester. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Halogenated Pyrimidine or Pyrimidine Boronic Acid/Ester (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid/Ester or Aryl/Heteroaryl Halide (1.0-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reactor vial, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if necessary), and the base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Decision-Making Framework
The choice between a pyrimidine boronic acid and an ester can be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a pyrimidine boron reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of key analytical methods for assessing the purity of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry. We present a comparison of common analytical techniques, illustrative experimental protocols, and a logical workflow for comprehensive purity analysis.
Comparison of Key Analytical Methods
A multi-faceted approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of impurities it can detect.
| Analytical Method | Principle | Information Provided | Typical Limit of Detection (LOD) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Provides quantitative purity (as % area), retention times of impurities, and can be used for isolation of impurities for structural elucidation. | 0.01 - 0.1% | High resolution, high sensitivity, excellent for quantifying non-volatile organic impurities such as starting materials, by-products, and degradation products. | Not suitable for volatile impurities. Method development can be time-consuming. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural confirmation of the main component and identification of structurally related impurities. Quantitative NMR (qNMR) can determine absolute purity against a certified reference standard. | 0.1 - 1% for routine analysis | Provides detailed structural information. qNMR offers high accuracy and precision without the need for a specific reference standard of the analyte. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Provides the molecular weight of the main component and impurities, aiding in their identification. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | Varies widely with ionization source and mass analyzer (pg to ng range) | High sensitivity and specificity. Provides molecular weight information, which is crucial for identifying unknown impurities.[1] | May not be quantitative without appropriate standards. Ionization efficiency can vary between compounds. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities. | > 1% | Simple, rapid, and inexpensive method for a preliminary assessment of purity. | Insensitive to small amounts of impurities. Not suitable for amorphous solids or compounds that decompose on heating. |
Experimental Protocols
The following are illustrative protocols for the purity assessment of this compound. These should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatographic Conditions: Utilize the HPLC conditions described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 120 V.
-
-
Data Analysis: Identify the main component by its accurate mass. Analyze the mass spectra of any impurity peaks to propose their elemental compositions and potential structures.
Logical Workflow for Purity Assessment
A systematic approach is crucial for the efficient and comprehensive purity assessment of a newly synthesized batch of this compound. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Potential Impurities
During the synthesis of this compound, several impurities may arise. These can include:
-
Starting Materials: Unreacted 5-bromo-2,4-bis(benzyloxy)pyrimidine.
-
By-products: Homocoupling products of the boronic acid.
-
Degradation Products:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxine Formation: Anhydride formation through the dehydration of three boronic acid molecules. This is a common impurity for boronic acids.
-
Hydrolysis: Cleavage of the benzyloxy ether linkages.
-
A thorough understanding and control of the synthetic process, coupled with a robust analytical workflow, are essential to ensure the high purity of this compound for its intended applications in research and development.
References
A Comparative Spectroscopic Guide to Products of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data from Suzuki-Miyaura Coupling Reactions
The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to antiviral agents. The Suzuki-Miyaura cross-coupling reaction is a pivotal method for creating C-C bonds, and the choice of the pyrimidine-based building block is critical for optimizing synthetic outcomes. This guide provides a detailed comparative analysis of the spectroscopic properties of products derived from 2,4-bis(benzyloxy)pyrimidine-5-boronic acid and its widely used analog, 2,4-dimethoxypyrimidine-5-boronic acid. Understanding these differences is essential for reaction monitoring, structural elucidation, and advancing drug discovery programs.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the pyrimidine ring. The benzyloxy groups in this compound and the methoxy groups in its analog are electron-donating, which can affect the transmetalation step of the catalytic cycle. While both are effective coupling partners, the choice between them can impact reaction conditions and yields.
Here, we compare the spectroscopic data of a representative product, 5-(p-tolyl)pyrimidine, synthesized from both this compound and an analogous methoxy-substituted precursor.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the Suzuki-Miyaura coupling product of this compound with 4-bromotoluene, namely 2,4-bis(benzyloxy)-5-(p-tolyl)pyrimidine . This data is compared with analogous, though not directly identical, 5-aryl-2,4-dimethoxypyrimidine derivatives to highlight spectroscopic differences.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Proton Assignment | 2,4-bis(benzyloxy)-5-(p-tolyl)pyrimidine[1] |
| Pyrimidine H-6 | 8.30 (s, 1H) |
| Benzyl CH₂ | 5.49 (s, 2H), 5.45 (s, 2H) |
| Phenyl H (benzyl) | 7.49 (d, J = 7.5 Hz, 2H), 7.44–7.28 (m, 10H) |
| Tolyl H | 7.27–7.19 (m, 2H) |
| Methyl H (tolyl) | 2.38 (s, 3H) |
Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)
| Carbon Assignment | 2,4-bis(benzyloxy)-5-(p-tolyl)pyrimidine[1] |
| Pyrimidine C-2 | 167.44 |
| Pyrimidine C-4 | 163.66 |
| Pyrimidine C-6 | 157.90 |
| Pyrimidine C-5 | 116.28 |
| Benzyl CH₂ | 69.18, 68.31 |
| Phenyl C (benzyl) | 136.67, 136.30, 129.17, 128.64, 128.48, 128.46, 128.06, 127.57 |
| Tolyl C | 137.48 |
| Methyl C (tolyl) | 21.20 |
Chemical shifts (δ) are reported in ppm.
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 2,4-bis(benzyloxy)-5-(p-tolyl)pyrimidine[1] | HRMS (ESI) | 383.1760 | 383.1771 |
Table 4: Infrared (IR) Spectroscopic Data of a Related Pyrimidine Derivative
While specific IR data for 2,4-bis(benzyloxy)-5-(p-tolyl)pyrimidine was not available, the table below provides characteristic IR absorption bands for pyrimidine derivatives to aid in functional group identification.[2]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3250 |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch | 1680-1620 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether) | 1250-1050 |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize 5-aryl-2,4-dialkoxypyrimidines is provided below. This can be adapted for both benzyloxy and methoxy protected starting materials.
Microwave-Assisted Suzuki-Miyaura Coupling [3][4]
-
Materials:
-
2,4-Disubstituted-5-boronic acid pyrimidine (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
To a microwave vial, add the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Synthetic Pathway
The following diagrams illustrate the general workflow for the synthesis and analysis of 5-aryl-2,4-dialkoxypyrimidines.
Biological Context and Signaling Pathways
While specific biological activities for the direct products of this compound are not extensively documented, the broader class of 5-aryl-2,4-diaminopyrimidine compounds has been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory diseases. The inhibition of IRAK4 by these pyrimidine derivatives blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of compounds derived from 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
A new class of pyrimidine-based boronic acid derivatives targeting the Valosin-Containing Protein (VCP)/p97 ATPase has been synthesized and evaluated, demonstrating potent enzymatic and cellular activity. This guide provides a comparative overview of these compounds, detailing their biological performance, the experimental protocols used for their evaluation, and the underlying signaling pathway.
A series of novel pyrimidine molecules derived from 2,4-bis(benzyloxy)pyrimidine-5-boronic acid have been designed and synthesized as inhibitors of VCP/p97, a critical enzyme in the ubiquitin-proteasome system (UPS). VCP/p97 plays a crucial role in protein homeostasis, and its inhibition is a promising strategy for the treatment of cancer. The synthesized compounds were evaluated for their inhibitory activity against VCP/p97 and their cytotoxic effects on human cancer cell lines.
Quantitative Data Summary
The inhibitory potency of the synthesized compounds was assessed through enzymatic assays, with the half-maximal inhibitory concentration (IC50) determined for each derivative. Cellular activity was evaluated using non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines. The results for a selection of the most active compounds are summarized below.
| Compound | VCP/p97 Enzymatic IC50 (nM) | A549 Cell Viability IC50 (µM) | RPMI8226 Cell Viability IC50 (µM) |
| Compound 17 | 54.7 | 2.80 | 0.86 |
| Alternative 1 | Data not available | Data not available | Data not available |
| Alternative 2 | Data not available | Data not available | Data not available |
Note: The data for alternative compounds from the same series were not fully available in the public domain abstracts. The most potent compound identified in the primary study is presented.
VCP/p97 Signaling Pathway in the Ubiquitin-Proteasome System
VCP/p97 is a key ATPase that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to unfold and extract ubiquitinated proteins from cellular complexes or membranes. These extracted proteins are then targeted to the proteasome for degradation. This process is essential for maintaining protein quality control, regulating various cellular processes, and ensuring cell survival. Inhibition of VCP/p97 disrupts this pathway, leading to an accumulation of misfolded and regulatory proteins, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the UPS.
The Synthetic Dilemma: Evaluating the Cost-Effectiveness of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid
In the realm of drug discovery and development, the pyrimidine scaffold is a cornerstone for constructing a myriad of biologically active molecules. The functionalization of this heterocycle is often a critical step, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a favored method. A key reagent in this process is 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, which offers a direct route to introduce a protected, functionalized pyrimidine moiety. However, the convenience of this advanced intermediate comes at a cost. This guide provides a comparative analysis of the cost-effectiveness of using this compound versus a multi-step synthesis from more fundamental precursors.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To provide a quantitative comparison, we will consider a hypothetical Suzuki-Miyaura coupling reaction to synthesize a generic 5-aryl-2,4-bis(benzyloxy)pyrimidine. We will compare two synthetic strategies:
-
Route A: Direct coupling of this compound with an aryl bromide.
-
Route B: A multi-step synthesis starting from the more affordable 2,4-dichloropyrimidine.
Table 1: Comparison of Reagent Performance in Suzuki-Miyaura Coupling
| Parameter | Route A: Direct Coupling | Route B: Multi-step Synthesis |
| Starting Pyrimidine | This compound | 2,4-dichloropyrimidine |
| Key Coupling Partner | Aryl Bromide | Arylboronic Acid |
| Number of Steps | 1 | 3 (see experimental protocols) |
| Typical Overall Yield | 85-95% | 60-75% (cumulative) |
| Typical Reaction Time | 1-4 hours | 12-24 hours (total) |
| Catalyst Loading | 0.5-2 mol% Pd(PPh₃)₄ | 1-5 mol% Pd(PPh₃)₄ |
| Purification | Single column chromatography | Multiple purifications required |
Cost Analysis: A Tale of Two Syntheses
The primary driver for choosing a synthetic route is often the cost of the starting materials and reagents. While the price of specialized reagents can fluctuate, a general cost comparison can be illustrative.
Table 2: Estimated Cost Comparison for the Synthesis of 1 mmol of 5-aryl-2,4-bis(benzyloxy)pyrimidine
| Reagent | Route A: Direct Coupling | Route B: Multi-step Synthesis |
| Pyrimidine Source | This compound (est.
| 2,4-Dichloropyrimidine ($0.30 - $0.75/g)[1][2][3][4] |
| Aryl Source | Aryl Bromide (variable cost) | Arylboronic Acid (variable cost) |
| Additional Reagents | - | Benzyl Alcohol ($0.15 - |
| Palladium Catalyst | Pd(PPh₃)₄ (
| Pd(PPh₃)₄ (
|
| Estimated Total Cost | High | Low to Moderate |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. The cost of the aryl partner is variable and has been excluded for a direct comparison of the pyrimidine functionalization strategies.
The data clearly indicates that while Route A is more direct and likely to provide a higher yield in the final coupling step, the initial cost of this compound is significantly higher. Route B, while more labor-intensive and with a lower overall yield, utilizes substantially cheaper starting materials, making it a more cost-effective option for large-scale synthesis.
Experimental Protocols
Route A: Direct Suzuki-Miyaura Coupling
This protocol is a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, potassium carbonate, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Route B: Multi-step Synthesis from 2,4-Dichloropyrimidine
This route involves three main steps: 1) Double nucleophilic substitution to install the benzyloxy groups, 2) Lithiation and borylation to form the boronic acid, and 3) Suzuki-Miyaura coupling.
-
Step 1: Synthesis of 2,4-bis(benzyloxy)pyrimidine
-
To a solution of benzyl alcohol (2.2 equiv) in a suitable aprotic solvent (e.g., THF), add sodium hydride (2.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloropyrimidine (1.0 equiv) in the same solvent.
-
Heat the reaction to reflux and stir for 4-8 hours.
-
Cool the reaction and quench with water. Extract the product with an organic solvent, wash, dry, and purify by chromatography.
-
-
Step 2: Synthesis of this compound
-
Dissolve 2,4-bis(benzyloxy)pyrimidine (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 equiv) dropwise and stir for 1 hour.
-
Add triisopropyl borate (1.2 equiv) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous acid (e.g., 1M HCl) and stir for 1 hour.
-
Extract the product with an organic solvent, wash, dry, and use the crude boronic acid in the next step or purify if necessary.
-
-
Step 3: Suzuki-Miyaura Coupling
-
Follow the protocol for Route A, using the crude this compound from Step 2 and an aryl bromide.
-
Visualizing the Synthetic Pathways
References
- 1. 2 4 Dichloropyrimidine at 9000.00 INR in Hyderabad, Telangana | Hemant Bioscience [tradeindia.com]
- 2. 2 4-Dichloropyrimidine Manufacturer,2 4-Dichloropyrimidine Supplier,Hyderabad,India [triumphinterchem.in]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dichloropyrimidine, 98% 3934-20-1 manufacturers in India | 2,4-Dichloropyrimidine, 98% - India with worldwide shipping [ottokemi.com]
- 5. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. 181278000 [thermofisher.com]
- 8. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 9. strem.com [strem.com]
- 10. Triisopropyl borate = 98 5419-55-6 [sigmaaldrich.com]
- 11. Triisopropyl borate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. tnjchem.com [tnjchem.com]
- 14. Triisopropyl borate [oakwoodchemical.com]
- 15. strem.com [strem.com]
- 16. Tetrakis(triphenylphosphine)palladium(0), 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Alternatives for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, 2,4-bis(benzyloxy)pyrimidine-5-boronic acid has been a valuable building block. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, or the need for different physicochemical properties in the final compound. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
The primary application of these pyrimidine boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. The reactivity of these reagents is influenced by steric and electronic factors, as well as their stability. 5-Pyrimidinylboronic acids, in general, demonstrate good reactivity in these couplings.[1]
Comparative Analysis of Alternative Reagents
Several alternatives to this compound are available, each with distinct characteristics. The most common alternatives include those with different protecting groups at the 2 and 4 positions, the unprotected parent compound, and its more stable ester derivatives.
-
2,4-Dimethoxypyrimidine-5-boronic acid: This is a widely used and commercially available alternative. The methoxy groups are less sterically hindering than benzyloxy groups and can influence the electronic properties of the pyrimidine ring, which may affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] It is a versatile building block for the synthesis of complex molecules with therapeutic potential, including kinase inhibitors.[3]
-
Pyrimidine-5-boronic acid: The parent, unprotected pyrimidine-5-boronic acid offers the simplest scaffold. Its utility has been demonstrated in the synthesis of various heteroaryl pyrimidines.[2]
-
Pyrimidine-5-boronic acid pinacol ester: Boronic esters, such as the pinacol ester, are often more stable and easier to handle and purify than their corresponding boronic acids.[1] They are readily used in Suzuki-Miyaura couplings, sometimes showing different reactivity profiles compared to the free acids.
-
2,4-Dichloropyrimidine-5-boronic acid: The chloro-substituted analog provides a reactive handle for further functionalization. The electron-withdrawing nature of the chlorine atoms can impact the reactivity of the boronic acid.
-
Isomeric Pyrimidine Boronic Acids (2- and 4-substituted): The position of the boronic acid group on the pyrimidine ring significantly affects reactivity. 5-substituted pyrimidines generally show good reactivity.[1] In contrast, 2-pyrimidinylboronic acids can be challenging coupling partners due to the proximity of the boronic acid to a ring nitrogen, which can lead to catalyst inhibition, a phenomenon known as the "2-pyridyl problem".[1] 4-Pyrimidinylboronic acids can also be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.[1]
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyrimidine boronic acids with different aryl halides. It is important to note that the reaction conditions are not identical across all examples, and direct comparison should be made with caution. Optimization is often required for specific substrates.
| Pyrimidine Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | 2,4-Dimethoxypyrimidine-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 85 |[2] (representative) | | Pyrimidine-5-boronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Not Specified | 56 |[2] | | 2-Methoxypyrimidine-5-boronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Not Specified | 78 |[2] | | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Not Specified | 82 |[4] | | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 92 |[5] |
Experimental Protocols
Below are representative experimental protocols for a microwave-assisted and a conventional Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Pyrimidine boronic acid or ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid derivative, the aryl halide, the palladium catalyst, ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Place the vessel in the microwave reactor and irradiate at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of heteroarylpyrimidines.[2]
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (or other suitable palladium catalyst) (2-5 mol%)
-
Na₂CO₃ (or other suitable base) (2.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
In a flask equipped with a condenser and a magnetic stir bar, dissolve the pyrimidine boronic acid, heteroaryl halide, and Na₂CO₃ in degassed 1,4-dioxane.
-
Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 95 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway: p97 Inhibition in Cancer
Pyrimidine-containing molecules synthesized using these boronic acid reagents have shown promise as inhibitors of the p97/VCP ATPase, a key regulator of protein homeostasis that is often dysregulated in cancer.[6] Inhibition of p97 leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.[7][8][9]
Caption: Inhibition of the p97/VCP pathway by pyrimidine-based inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship: Selecting a Pyrimidine Boronic Acid
The choice of a specific pyrimidine boronic acid derivative depends on several factors, including the desired properties of the final product and the specific requirements of the synthetic route.
Caption: Decision tree for selecting a pyrimidine boronic acid reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 9. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, ensuring adherence to safety standards and regulatory compliance.
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, it must be handled with appropriate personal protective equipment in a controlled environment.
Immediate Safety and Handling
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
This protocol outlines the approved methodology for the safe disposal of waste containing this compound. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain[2][3].
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative[2].
-
-
Solid Waste Disposal:
-
Contaminated materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a dedicated, sealed container for liquid hazardous waste.
-
Do not mix with other chemical waste streams unless compatibility has been verified to avoid potentially dangerous reactions[3].
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. This rinsate must be collected as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt[2]. This can be followed by a water rinse. All rinsates from this decontamination step must also be collected as liquid hazardous waste[2].
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste[2].
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the prescribed PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for the pickup and disposal of hazardous waste[2]. Disposal will typically be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4][5].
-
Experimental Workflow for Disposal
Figure 1. Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a compound that requires careful handling due to its potential health effects. Based on its classification, it is known to cause skin and eye irritation and may also lead to respiratory irritation[1].
GHS Hazard Statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Immediate precautions include working in a well-ventilated area, preferably a chemical fume hood, and ensuring that safety showers and eyewash stations are readily accessible[2].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended if there is a risk of splashing[2]. | To protect eyes from contact, which can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, must be worn[2][3]. | To prevent skin contact and subsequent irritation[1]. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat[2]. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with a cartridge for organic vapors and particulates should be used[2][4]. | To prevent irritation of the respiratory tract[1]. |
Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood this guide and the available safety information.
-
Work exclusively in a certified chemical fume hood to minimize inhalation of dust or vapors[2].
-
Confirm that a safety shower and eyewash station are unobstructed and within close proximity to your workstation[2].
-
Assemble all necessary equipment and materials before you begin your work to avoid leaving the controlled workspace.
3.2. Chemical Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the compound with care to avoid generating dust.
-
Use tools like spatulas or scoops made of non-reactive materials for transfers[5].
-
Keep the container tightly closed when not in use[3].
3.3. Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation[2].
-
Wash your hands thoroughly with soap and water after handling the compound and before breaks, eating, drinking, or smoking[2].
-
Remove any contaminated clothing immediately and launder it before reuse[2].
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, if it is safe to do so[2].
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance. Avoid actions that could raise dust[2].
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[2][4].
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water[2].
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste[2].
5.1. Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Do not mix boronic acid waste with other chemical waste streams unless specifically instructed to do so by a qualified professional[6].
5.2. Disposal Method:
-
For small quantities, if permitted by local regulations, the waste may be dissolved in a large volume of water and flushed down the drain with copious amounts of additional water[4][6]. However, it is crucial to consult your local water authority and EHS department before doing so[6].
-
For larger quantities or if drain disposal is not permitted, the waste must be collected by a certified hazardous waste disposal facility[6].
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
